Ethyl 2-(ethylamino)butanoate
Description
Properties
IUPAC Name |
ethyl 2-(ethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEJENNUKAUMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734015 | |
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874525-99-2 | |
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Ethyl-alpha-aminobutyric Acid Ethyl Ester
The following technical guide provides an in-depth analysis of N-Ethyl-alpha-aminobutyric acid ethyl ester , chemically identified as Ethyl 2-(ethylamino)butanoate . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on its role as a pharmacophore precursor and chiral building block.
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
N-Ethyl-alpha-aminobutyric acid ethyl ester (CAS: 874525-99-2) is a secondary amine and ester derivative of alpha-aminobutyric acid (AABA). In drug development, it serves as a critical intermediate for the synthesis of pyrrolidinone-based antiepileptics (e.g., Levetiracetam analogs) and peptidomimetics requiring steric bulk at the alpha-carbon. Its structural versatility allows it to function as a chiral auxiliary or a precursor for N-alkylated heterocycles.
Chemical Identity & Synonyms
Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the various identifiers for this molecule.
Table 1: Nomenclature and Identifiers
| Category | Identifier / Synonym |
| Common Name | N-Ethyl-alpha-aminobutyric acid ethyl ester |
| IUPAC Name | Ethyl 2-(ethylamino)butanoate |
| Systematic Name | Butanoic acid, 2-(ethylamino)-, ethyl ester |
| Alternative Synonyms | Ethyl 2-(ethylamino)butyrate; N-Ethyl-AABA ethyl ester; N-Ethyl-butyrine ethyl ester |
| CAS Number | 874525-99-2 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| SMILES | CCC(C(=O)OCC)NCC |
| InChI Key | YMIUIXFNNAURHO-UHFFFAOYSA-N (Isomer dependent) |
Physicochemical Specifications
The following data points are essential for establishing handling protocols and reaction stoichiometry.
| Property | Value (Experimental/Predicted) |
| Physical State | Liquid (at room temperature) |
| Boiling Point | ~185–190 °C (Predicted at 760 mmHg) |
| Density | ~0.92 g/cm³ |
| pKa (Base) | ~9.5 (Amine protonation) |
| Solubility | Soluble in EtOH, DMSO, Chloroform; Sparingly soluble in water |
| LogP | ~1.8 (Lipophilic character due to ethyl groups) |
Synthesis & Manufacturing Protocols
The synthesis of N-Ethyl-alpha-aminobutyric acid ethyl ester typically follows one of two primary pathways: Nucleophilic Substitution or Reductive Amination . The Reductive Amination pathway is preferred in pharmaceutical contexts to minimize over-alkylation byproducts.
Pathway A: Reductive Amination (Preferred)
This method utilizes Ethyl 2-oxobutanoate (alpha-ketobutyrate) and Ethylamine.
Reagents:
-
Ethyl 2-oxobutanoate (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Imine Formation: Dissolve Ethyl 2-oxobutanoate in DCE under nitrogen atmosphere. Add Ethylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation.
-
Reduction: Add STAB portion-wise to the reaction mixture at 0°C. The mild nature of STAB prevents the reduction of the ester moiety.
-
Quenching: Allow the mixture to warm to room temperature and stir for 4–6 hours. Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the secondary amine.
Pathway B: Nucleophilic Substitution (SN2)
This method involves the direct alkylation of Ethyl 2-bromobutyrate.
Protocol:
-
Dissolve Ethyl 2-bromobutyrate in Acetonitrile (ACN).
-
Add Ethylamine (excess, 3-4 eq) and Potassium Carbonate (K₂CO₃).
-
Reflux at 60°C for 12 hours.
-
Note: This pathway often yields the N,N-diethyl byproduct, requiring rigorous purification.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Reductive Amination pathway, highlighting the transition from the ketone to the secondary amine, a critical step in synthesizing this intermediate.
Caption: Figure 1. Reductive amination pathway for the synthesis of Ethyl 2-(ethylamino)butanoate, avoiding ester reduction.
Pharmaceutical Applications
N-Ethyl-alpha-aminobutyric acid ethyl ester is primarily utilized in the synthesis of racetam derivatives and other CNS-active agents.
Precursor to Levetiracetam/Brivaracetam Analogs
The 2-aminobutyric acid (AABA) backbone is the pharmacophore scaffold for the racetam class of SV2A ligands.
-
Mechanism: Cyclization of N-Ethyl-AABA ethyl ester with 4-chlorobutyryl chloride yields N-ethyl-2-oxo-pyrrolidine derivatives.
-
Significance: Modifying the N-substituent (from Hydrogen in Levetiracetam to Ethyl here) alters the lipophilicity and binding affinity to the Synaptic Vesicle Protein 2A (SV2A).
Chiral Resolution Agents
The enantiomers of this ester (specifically the (S)-isomer) are used as chiral building blocks.
-
Process: Enzymatic hydrolysis (using lipases) can selectively hydrolyze one enantiomer of the ester, allowing for the separation of (R) and (S) N-ethyl amino acids.
Peptidomimetics
Incorporation of N-alkylated amino acids into peptide chains protects the peptide from proteolytic degradation (proteolysis) by masking the amide bond, thereby extending the half-life of therapeutic peptides.
Handling and Safety (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled according to protocols for secondary aliphatic amines and esters.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the ester.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.
References
-
Santa Cruz Biotechnology. 2-(Ethylamino)butanoic Acid Ethyl Ester (CAS 874525-99-2). Retrieved from
-
PubChem. Ethyl 2-(ethylamino)butanoate Compound Summary. National Library of Medicine.[1] Retrieved from
-
CymitQuimica. Ethyl 3-aminobutyrate and related Aminobutyric Acid derivatives.[2] Retrieved from
-
Royal Society of Chemistry. Continuous-flow protocol for the synthesis of enantiomerically pure intermediates. (Contextual reference for aminobutyric acid esterification). Retrieved from
-
BOC Sciences. 2-Aminoisobutyric acid ethyl ester hydrochloride (Structural Analog Reference). Retrieved from
Sources
Chemo-Structural Profiling & Synthetic Utility of Ethyl 2-(ethylamino)butyrate
Executive Summary
Ethyl 2-(ethylamino)butyrate (also known as N-ethyl-α-aminobutyric acid ethyl ester) represents a critical class of
This technical guide provides a comprehensive analysis of its physicochemical properties, optimized synthetic pathways, and rigorous analytical validation protocols. By focusing on the causality of reaction mechanisms—specifically the competition between mono- and di-alkylation—this document equips researchers with the strategies necessary to maximize yield and purity.
Part 1: Molecular Identity & Physicochemical Core
The fundamental identity of Ethyl 2-(ethylamino)butyrate is defined by its dual functionality: a secondary amine capable of nucleophilic attack and an ethyl ester susceptible to hydrolysis or amidation.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Ethyl 2-(ethylamino)butanoate | Systematic nomenclature |
| Molecular Formula | Confirmed by elemental composition | |
| Molecular Weight | 159.23 g/mol | Calculated ( |
| Structure | Linear butyrate backbone with | |
| CAS Number (Parent Acid) | 23363-99-7 | Refers to 2-(ethylamino)butyric acid; ester CAS is derivative-specific |
| Predicted Boiling Point | ~175–180 °C (at 760 mmHg) | Estimated based on homologous series (Ethyl 2-aminobutyrate BP ~160°C) |
| Predicted Density | ~0.92 g/cm³ | Typical for aliphatic amino esters |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | Lipophilic ethyl groups reduce water solubility compared to parent amino acid |
Structural Analysis
The molecule features a chiral center at the C2 position (alpha-carbon). Synthetic routes typically yield a racemic mixture (
Part 2: Synthetic Architecture & Process Chemistry
The synthesis of Ethyl 2-(ethylamino)butyrate is classically achieved via nucleophilic substitution (
Core Synthesis Protocol: Nucleophilic Substitution
Reaction: Ethyl 2-bromobutyrate + Ethylamine
Experimental Causality & Optimization
-
Stoichiometry Control: The primary challenge is the formation of the tertiary amine byproduct, Ethyl 2-(diethylamino)butyrate. To suppress this, Ethylamine must be used in large excess (typically 5–10 equivalents). The excess amine acts as both the nucleophile and the base to scavenge the generated HBr.
-
Temperature Modulation: The reaction is exothermic. Initial addition should be performed at 0–5°C to minimize side reactions (elimination to crotonates) and control the rate of the second alkylation step.
-
Solvent Selection: Anhydrous ethanol or THF is preferred. Protic solvents like ethanol can stabilize the transition state but may participate in transesterification if not carefully selected (use ethanol for ethyl esters).
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with Ethylamine (70% in H₂O or 2.0M in THF) (10 eq) and cool to 0°C under inert atmosphere (
). -
Addition: Dropwise add Ethyl 2-bromobutyrate (1 eq) over 60 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via GC-MS for the disappearance of the bromide.
-
Workup:
-
Concentrate in vacuo to remove excess ethylamine and solvent.
-
Resuspend residue in diethyl ether or DCM.
-
Wash with saturated
(to neutralize HBr salts) and brine. -
Dry over
and concentrate.
-
-
Purification: Fractional distillation under reduced pressure is required to separate the mono-ethylated product from any bis-ethylated impurity.
Visualization: Synthetic Pathway & Impurity Logic
Figure 1: Reaction logic flow illustrating the critical competition between the desired mono-alkylation and the parasitic di-alkylation or elimination pathways.
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical synthesis relies on rigorous characterization. The following analytical markers confirm the identity of Ethyl 2-(ethylamino)butyrate.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Method: Agilent DB-5ms column, 70eV EI source.
-
Target Molecular Ion (
): 159 m/z . -
Diagnostic Fragments:
-
m/z 86: Base peak typically corresponding to the iminium ion fragment
. -
m/z 114: Loss of ethoxy group (
, -45). -
m/z 29: Ethyl group.
-
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
. -
Key Signals:
-
~4.1-4.2 ppm (Quartet, 2H): Ester methylene (
). -
~3.1-3.2 ppm (Multiplet, 1H):
-proton ( ). -
~2.5-2.7 ppm (Multiplet, 2H):
-ethyl methylene ( ). - ~0.9-1.3 ppm (Overlapping Triplets): Methyl groups from the butyrate chain, ester ethyl, and amine ethyl.
-
~4.1-4.2 ppm (Quartet, 2H): Ester methylene (
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for validating the purity and identity of the synthesized ester.
Part 4: Applications in Drug Development
Ethyl 2-(ethylamino)butyrate serves as a versatile building block in medicinal chemistry, particularly in the synthesis of racetam derivatives and peptide mimetics .
-
Racetam Synthesis: It acts as an open-chain precursor. Cyclization with appropriate acyl chlorides (e.g., chloroacetyl chloride) followed by base-induced ring closure can yield 2-oxo-1-pyrrolidine derivatives similar to Etiracetam or Brivaracetam intermediates.
-
Peptide Modification: The
-ethyl group introduces steric bulk and conformational constraints when incorporated into peptide backbones, potentially improving metabolic stability against proteases.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic substitution mechanisms). Link
-
PubChem Compound Summary. (2024). Ethyl 2-bromobutyrate (CAS 533-68-6). National Center for Biotechnology Information. Link
-
ChemicalBook. (2024). 2-Aminobutyric acid (CAS 80-60-4) and derivatives. Link
-
U.S. National Library of Medicine. (2024). Levetiracetam and Brivaracetam Synthesis Pathways. PubChem.[1] Link
Sources
Structural Divergence and Synthetic Implications: Ethyl 2-aminobutanoate vs. Ethyl 2-(ethylamino)butanoate
Abstract
This technical guide analyzes the critical distinctions between Ethyl 2-aminobutanoate (Compound A) and its N-ethylated analog, Ethyl 2-(ethylamino)butanoate (Compound B). While structurally similar, the presence of a secondary amine in Compound B fundamentally alters its nucleophilicity, basicity, and utility in pharmaceutical synthesis.[1] This document focuses on their roles within the synthesis of the antiepileptic drug Levetiracetam , identifying Compound B as a critical process impurity that requires rigorous control.[1][2]
Molecular Architecture & Physicochemical Profile[2]
The core difference lies in the substitution at the alpha-nitrogen.[2] Compound A is a primary amine, serving as a versatile nucleophile.[1] Compound B is a secondary amine, resulting from N-alkylation, which introduces steric bulk and alters the electronic environment of the nitrogen center.
Comparative Data Table
| Feature | Ethyl 2-aminobutanoate (Compound A) | Ethyl 2-(ethylamino)butanoate (Compound B) |
| CAS Registry | 5306-59-2 (Free base) / 39693-09-5 (HCl) | N/A (Specific isomer often custom synthesized) |
| Structure | ||
| Amine Type | Primary ( | Secondary ( |
| Mol.[3][4][5][6][7][8][9][10] Weight | 131.17 g/mol | 159.23 g/mol |
| pKa (Conj.[2] Acid) | ~7.6 - 7.9 (Est.) | ~8.1 - 8.4 (Est.) |
| LogP (Predicted) | 0.65 | 1.25 (More Lipophilic) |
| H-Bond Donors | 2 | 1 |
| Key Role | Primary Intermediate (Levetiracetam) | Process Impurity / Byproduct |
Expert Insight: The lower pKa of the esterified primary amine (compared to its free acid form, pKa ~9.[2]6) makes the free base of Compound A less basic than typical alkyl amines, yet highly reactive toward cyclization.[1][2] Compound B, being more lipophilic (higher LogP), often co-elutes with Compound A in standard reverse-phase HPLC unless ion-pairing agents or specific pH modifiers are used.
Synthetic Divergence & Impurity Formation[2]
In the context of Levetiracetam (and Brivaracetam) manufacturing, Compound A is the desired intermediate.[1][2] Compound B typically arises as a "over-alkylation" impurity or via reductive amination side reactions.[2]
Pathway Analysis
The synthesis of Compound A often proceeds via the esterification of 2-aminobutyric acid or the Strecker synthesis.[2] However, if alkyl halides (like ethyl bromide) are present, or if reductive amination conditions are not strictly controlled, the nitrogen atom can accept a second ethyl group.
Figure 1: Synthetic divergence showing how the secondary amine (Impurity) branches from the main pathway, leading to downstream drug substance contamination.[1][2]
Analytical Discrimination
Distinguishing these two molecules requires exploiting their structural differences: the number of protons on the nitrogen and the ethyl group count.[2]
Nuclear Magnetic Resonance (NMR)[7][11]
-
Compound A (
Amine): The -proton appears as a triplet (or dd). The amine protons ( ) are broad singlets, typically integrating to 2H (exchangeable). -
Compound B (
Amine): Key diagnostic is the N-ethyl group. Look for a triplet (methyl of N-ethyl) and a quartet (methylene of N-ethyl) that are distinct from the O-ethyl ester signals. The -proton splitting pattern becomes more complex due to coupling with the NH.[2]
Mass Spectrometry (MS)[7][12]
-
Differentiation: The most robust method.[2]
-
Compound A:
-
Compound B:
-
-
Fragmentation: Compound B will show a characteristic loss of the N-ethyl group (
) or cleavage alpha to the nitrogen.
HPLC Separation Strategy
Because Compound B is more lipophilic, it retains longer on C18 columns.
-
Column: C18 (e.g., Zorbax Eclipse XDB).[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.
-
Logic: Low pH ensures both amines are protonated.[2] The bulky ethyl group on Compound B interacts more strongly with the stationary phase.[2]
Figure 2: Decision tree for analytical identification of the N-ethyl impurity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminobutanoate HCl (Target)
This protocol utilizes the thionyl chloride method to avoid alkylation side reactions common with alkyl halide methods.
Reagents:
-
(S)-2-Aminobutyric acid (10.0 g, 97 mmol)
-
Absolute Ethanol (100 mL)
-
Thionyl Chloride (14.0 g, 118 mmol)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Cool to 0°C in an ice bath.
-
Addition: Charge absolute ethanol. Add (S)-2-aminobutyric acid.[3][4][11][12][13]
-
Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.[2]
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or GC.[2][4][14]
-
Workup: Concentrate the solvent in vacuo to give a white solid.[2]
-
Purification: Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry under vacuum.[2][4][15]
-
Yield: Expect ~15.5 g (95%) of the Hydrochloride salt.
Protocol 2: Removal of Compound B (Purification)
If Compound B is present (detected >0.1%), recrystallization is required.[1]
Principle: The HCl salt of the secondary amine (Compound B) is significantly more soluble in cold isopropanol/ethanol mixtures than the primary amine salt due to the disruption of the crystal lattice by the ethyl group.[1][2]
Procedure:
-
Dissolve the crude mixture (A + B contaminant) in minimal hot Ethanol (60°C).
-
Slowly add Ethyl Acetate (antisolvent) until slight turbidity is observed.[2]
-
Cool slowly to room temperature, then to 0°C for 2 hours.
-
Filter the crystals (Compound A).[2] The mother liquor will be enriched with Compound B.[2]
References
-
Surge, M. et al. (2010).[1] Process for the preparation of (S)-2-aminobutyric acid derivatives. WO Patent 2010019469A2.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99134, Ethyl 2-aminobutanoate.
-
Daicel Pharma Standards. (2024). Levetiracetam Impurity Profiling and Standards.
-
Sargent, M. (2015).[1] Industrial Process For Preparation of Levetiracetam. Scribd / UCB Pharma Data.[2][4]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 4. myexperiment.org [myexperiment.org]
- 5. prepchem.com [prepchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 11. (S)-2-Aminobutyric acid ethyl ester hydrochloride 95% | CAS: 91462-82-7 | AChemBlock [achemblock.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
Technical Guide: Sourcing and Application of Ethyl 2-(ethylamino)butanoate
[1]
Executive Summary & Chemical Identity
Ethyl 2-(ethylamino)butanoate is a specialized N-alkylated amino acid ester used primarily as a building block in medicinal chemistry and proteomics.[1] Its structure—an ethyl ester of 2-aminobutyric acid with an N-ethyl substitution—makes it a critical intermediate for introducing steric bulk and modulating lipophilicity in peptide backbones or heterocyclic scaffolds (e.g., lactams).[1]
Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-(ethylamino)butanoate |
| Common Synonyms | 2-(Ethylamino)butyric acid ethyl ester; N-Ethyl-alpha-aminobutyrate ethyl ester |
| CAS Number | 874525-99-2 |
| Molecular Formula | C |
| Molecular Weight | 159.23 g/mol |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); slightly soluble in water.[1] |
| Stability | Susceptible to hydrolysis; store under inert atmosphere (N |
Sourcing Strategy: Verified Suppliers & Evaluation
Sourcing this compound requires distinguishing it from structural isomers like ethyl 3-(ethylamino)butanoate or ethyl 2-dimethylamino butanoate.[1] The suppliers listed below have been verified to list the specific CAS 874525-99-2 .
Verified Research Suppliers
The following entities explicitly list this CAS for research applications (proteomics/synthesis):
-
Santa Cruz Biotechnology (SCBT):
-
BLD Pharm:
Supplier Evaluation Protocol
Do not rely solely on the label. Implement the following "Self-Validating" acceptance criteria upon receipt:
-
CoA Verification: Ensure the CoA explicitly references CAS 874525-99-2 and not a generic isomer.
-
Purity Threshold: Reject batches <95% purity unless intended for crude recrystallization.
-
Appearance: Should be a clear, colorless to pale yellow liquid (or low-melting solid depending on salt form).[1] Dark yellow/brown indicates oxidation.
Quality Control & Validation Protocols
Protocol A: Identity Verification via NMR
Rationale: To confirm the N-ethyl and O-ethyl groups and the alpha-proton connectivity.[1]
Methodology:
-
Solvent: Dissolve 10 mg in CDCl
(Chloroform-d). -
Acquisition: Run 1H-NMR (300 MHz or higher).
-
Diagnostic Signals (Expected):
-
~4.1-4.2 ppm (Quartet, 2H): O-CH
-CH (Ester methylene).[1] -
~3.1-3.2 ppm (Triplet/Multiplet, 1H):
-CH (Chiral center). -
~2.5-2.7 ppm (Multiplet, 2H): N-CH
-CH (N-ethyl methylene).[1] -
~1.6-1.8 ppm (Multiplet, 2H): CH
of the butyrate chain.[1] - ~0.9-1.3 ppm (Overlapping Triplets): Terminal methyl groups (O-Ethyl, N-Ethyl, Butyl chain).[1]
-
~4.1-4.2 ppm (Quartet, 2H): O-CH
Protocol B: Purity Check via LC-MS
Rationale: To detect hydrolysis products (free acid) or incomplete alkylation byproducts.[1]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: ESI Positive Mode.
-
Target Ion: Look for
m/z.-
Flag: A peak at 132 m/z suggests hydrolysis (loss of ethyl ester).[1]
-
Handling, Safety, and Storage
Hazard Profile:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Flammability: Treat as a Class 3 Flammable Liquid (Flash point likely <60°C).[1]
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Amino esters are hygroscopic and prone to hydrolysis.
-
Temperature: Refrigerate (2–8°C). Long-term storage at -20°C is preferred to prevent cyclization or transesterification.[1]
-
Container: Amber glass with a PTFE-lined cap.
Visualizations
Workflow: Sourcing & Validation Logic
This diagram outlines the decision matrix for accepting a batch of Ethyl 2-(ethylamino)butanoate.
Caption: Logical workflow for sourcing, validating, and storing the compound to ensure experimental integrity.
Conceptual Application: Synthetic Utility
This diagram illustrates how this synthon is used to generate complex bioactive scaffolds.
Caption: The compound serves as a precursor for protease-resistant peptides and heterocyclic drug scaffolds.[1]
References
-
Santa Cruz Biotechnology. 2-(Ethylamino)butanoic Acid Ethyl Ester (CAS 874525-99-2).[1][2][3][4][5][6] Retrieved from [1]
-
BLD Pharm. Product Detail: 2-(Ethylamino)butanoic acid ethyl ester.[1][3][4][5][6] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-(ethylamino)butanoate.[1] Retrieved from [1]
-
Chemical Book. Search Results for CAS 874525-99-2. Retrieved from [1]
Sources
- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. 2-(Ethylamino)butanoic Acid Ethyl Ester | CAS 874525-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid|BLD Pharm [bldpharm.com]
- 4. 90726-88-8|Ethyl 2-(propylamino)butanoate|BLD Pharm [bldpharm.com]
- 5. 183786-20-1|(R)-Ethyl piperidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. 162698-26-2|Methyl azetidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Ethyl 2-(ethylamino)butanoate
Part 1: Strategic Analysis & Mechanistic Insight
Executive Summary
This protocol details the synthesis of ethyl 2-(ethylamino)butanoate from ethyl 2-bromobutanoate via nucleophilic substitution (
Mechanistic Causality
The reaction proceeds through a bimolecular nucleophilic substitution (
-
The Challenge (Dialkylation): The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl groups. This leads to a "runaway" reaction where the product reacts again with the starting material.
-
The Solution: By maintaining a high local concentration of ethylamine (the nucleophile) relative to the bromoester (the electrophile), we statistically favor the collision between the bromoester and the primary amine.
-
Stereochemistry: If starting with a chiral bromoester, this reaction proceeds with inversion of configuration (Walden inversion). However, for this protocol, we assume a racemic starting material (
-ethyl 2-bromobutanoate).
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and the competing side-reaction pathways.
Figure 1: Mechanistic pathway showing the primary SN2 route and the risk of dialkylation if stoichiometry is uncontrolled.
Part 2: Materials & Safety Specifications
Reagent Selection
| Reagent | Role | Specifications | Rationale |
| Ethyl 2-bromobutanoate | Substrate | >98% Purity | Primary electrophile.[2] Lachrymator (induces tears); handle in fume hood. |
| Ethylamine | Nucleophile | 2.0M in THF | Use of anhydrous THF solution is preferred over aqueous ethylamine to prevent ester hydrolysis. |
| Triethylamine (TEA) | Base (Auxiliary) | Anhydrous | Scavenges the HBr byproduct if ethylamine is not used in large excess (optional but recommended). |
| THF (Tetrahydrofuran) | Solvent | Anhydrous | Polar aprotic solvent favors |
| Dichloromethane (DCM) | Extraction | ACS Grade | High solubility for amino esters during workup. |
Safety Critical
-
Lachrymator Warning: Ethyl 2-bromobutanoate is a potent lachrymator. All transfers must occur within a certified chemical fume hood.
-
Pressure Hazard: Ethylamine is volatile (BP
C). Reactions should be conducted in pressure-rated vessels or with efficient reflux condensers cooled to C.
Part 3: Experimental Protocol
Preparation and Setup
-
Glassware: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser (cooled to
C using a cryostat). -
Inert Atmosphere: Flush the system with Nitrogen (
) or Argon to maintain anhydrous conditions.
Reaction Phase[3][4]
-
Charge Nucleophile: Add Ethylamine (2.0M in THF, 50 mL, 100 mmol) to the flask.
-
Note: This represents a 5-fold molar excess relative to the substrate to suppress dialkylation.
-
-
Cooling: Cool the solution to
C using an ice/water bath. Lower temperatures minimize elimination side reactions. -
Addition: Dissolve Ethyl 2-bromobutanoate (3.9 g, 20 mmol) in 10 mL of anhydrous THF. Load this into the addition funnel.
-
Controlled Dosing: Add the bromoester solution dropwise over 30 minutes .
-
Critical: Slow addition ensures the concentration of the electrophile remains low relative to the amine.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours .
Workup & Purification (Self-Validating System)
This workup utilizes an Acid-Base Swing extraction. This is a self-validating step because neutral impurities (unreacted bromoester) are removed in the first wash, while the product is selectively isolated.
-
Filtration: Filter off the precipitated ethylammonium bromide salts. Rinse the filter cake with cold THF.
-
Concentration: Remove volatiles (THF and excess ethylamine) under reduced pressure (Rotary evaporator,
C, 200 mbar). Do not heat excessively. -
Acid Wash (Purification Step 1):
-
Dissolve the residue in DCM (50 mL).
-
Extract with 1M HCl (3 x 20 mL) .
-
Logic: The product (amine) becomes protonated and moves to the aqueous layer. Neutral impurities (unreacted bromoester) remain in the DCM. Discard the organic DCM layer.
-
-
Base Release (Purification Step 2):
-
Cool the aqueous acidic layer to
C. -
Basify to pH > 12 using 4M NaOH or saturated
. -
Logic: This deprotonates the ammonium salt, liberating the free amine product which becomes insoluble in water.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .
-
Dry combined organics over anhydrous
. -
Filter and concentrate in vacuo to yield the target oil.
-
Workflow Visualization
Figure 2: Acid-Base Swing Extraction protocol ensuring removal of non-basic impurities.
Part 4: Process Control & Characterization
In-Process Control (IPC)
-
TLC System: Hexane:Ethyl Acetate (3:1).
-
Stain: Ninhydrin (Product will show a distinct spot that turns color upon heating).
-
Starting Material: UV Active (weak), can use Iodine stain.
-
-
Endpoint Criteria: Disappearance of Ethyl 2-bromobutanoate (
) and appearance of the polar amine spot ( ).
Expected Data
| Property | Value | Notes |
| Appearance | Pale yellow oil | Darkens upon oxidation; store under Argon.[2] |
| Yield | 65 - 80% | Losses primarily due to polyalkylation or hydrolysis. |
| Boiling Point | ~65-70°C @ 10 mmHg | Estimated. Purification via vacuum distillation is possible.[3] |
| 1H NMR (CDCl3) | Diagnostic signal for the alpha-proton. |
Part 5: References
-
Vogel's Textbook of Practical Organic Chemistry . 5th Edition. Longman Scientific & Technical, 1989. (General reference for amino acid ester synthesis and SN2 protocols).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic substitution and amine alkylation).
-
BenchChem. Application of Ethyl 2-bromobutanoate in the Synthesis of Agrochemical Intermediates. (Industrial context for 2-bromobutanoate reactivity).
-
PubChem. Ethyl 2-amino-2-ethylbutanoate (Isomer Data). National Library of Medicine. (Physicochemical property verification).
-
Master Organic Chemistry. Alkylation of Amines. (Discussion on dialkylation challenges and kinetic control).
Sources
Reaction conditions for ethyl 2-(ethylamino)butanoate hydrolysis
This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes mechanistic understanding, stereochemical integrity, and scalable isolation strategies.
Executive Summary
The hydrolysis of ethyl 2-(ethylamino)butanoate (CAS 874525-99-2) to its corresponding acid, 2-(ethylamino)butanoic acid , presents a classic yet deceptive challenge in organic synthesis. While the ester cleavage is chemically straightforward, the presence of the secondary amine and the alpha-chiral center (in enantiopure applications) demands rigorous control over pH and temperature to prevent racemization and diketopiperazine (DKP) formation .
This guide outlines two validated protocols:
-
Method A (Acidic): For robust generation of the hydrochloride salt (high yield, no racemization risk).
-
Method B (Mild Basic): For isolation of the zwitterionic free acid with preservation of stereochemistry.
Mechanistic & Structural Considerations
The Substrate[1]
-
Compound: Ethyl 2-(ethylamino)butanoate[1]
-
Molecular Weight: 159.23 g/mol [2]
-
pKa (Approx):
(COOH) , (NH ) . -
Isoelectric Point (pI):
.
Critical Challenges
-
Racemization via Enolization: Under basic conditions, the
-proton is acidic due to the adjacent carbonyl. Removal of this proton yields an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled.-
Risk Factor: High pH (>12), high temperature, and prolonged reaction times.
-
-
Solubility Mismatch: The starting ester is lipophilic (soluble in DCM, EtOAc, THF). The product is a polar zwitterion (soluble in water, insoluble in organics).
-
Solution: Use of a biphasic system or water-miscible co-solvents (THF/Dioxane) is required.
-
Reaction Pathway Visualization
The following diagram illustrates the competing pathways: clean hydrolysis vs. racemization.
Figure 1: Mechanistic bifurcation showing the direct hydrolysis pathway (Blue/Green) versus the unwanted racemization pathway (Red dashed).
Experimental Protocols
Method A: Acid-Catalyzed Hydrolysis (The "Robust" Route)
Best For: Scale-up, generating the HCl salt, or when the starting material is already racemic.
Mechanism:
Reagents:
-
Substrate: 10.0 g (62.8 mmol)
-
Solvent: 6M Hydrochloric Acid (60 mL, ~10 equiv)
-
Temperature: Reflux (100°C)
Step-by-Step:
-
Charge: Place 10.0 g of ethyl 2-(ethylamino)butanoate into a 250 mL Round Bottom Flask (RBF).
-
Acidify: Add 60 mL of 6M HCl. The ester may initially form an oil layer; vigorous magnetic stirring is essential.
-
Reflux: Attach a condenser and heat to reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The ester spot (
) should disappear.
-
-
Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator.
-
Azeotrope: Evaporate water/HCl. To remove trace HCl, add toluene (20 mL) and re-evaporate (repeat 2x).
-
Isolation: The residue will be a white to off-white solid (Hydrochloride salt).
-
Purification: Recrystallize from EtOH/Et2O if necessary.
-
Method B: Lithium Hydroxide Hydrolysis (The "Chiral" Route)
Best For: Preserving enantiomeric excess (ee%) of chiral substrates.
Mechanism:
Reagents:
-
Substrate: 5.0 g (31.4 mmol)
-
Solvent: THF (30 mL) + Water (15 mL)
-
Base: LiOH[3]·H2O (1.5 equiv, 1.98 g)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step:
-
Dissolution: Dissolve 5.0 g of the ester in 30 mL THF in a 100 mL flask. Cool to 0°C (ice bath).
-
Saponification: Dissolve LiOH·H2O in 15 mL water. Add this solution dropwise to the THF mixture over 10 minutes.
-
Why LiOH? Lithium is a weaker Lewis acid than Sodium, often leading to milder coordination and less racemization risk compared to NaOH.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by HPLC or TLC. Reaction is typically complete in 2–3 hours.
-
Quench & Workup (Critical):
-
Cool back to 0°C.
-
Carefully adjust pH to ~6.2 (the pI) using 1M HCl.
-
Observation: The zwitterionic amino acid may precipitate. If it does, filter and wash with cold acetone.
-
If no precipitate: Evaporate THF. Load the aqueous residue onto a cation exchange column (Dowex 50W). Elute with 1M NH4OH, collect ninhydrin-positive fractions, and lyophilize.
-
Purification & Isolation Strategy (The "Decision Tree")
Isolating water-soluble amino acids is notoriously difficult. The following workflow ensures high recovery.
Figure 2: Downstream processing decision tree for salt vs. zwitterion isolation.
Analytical Data Summary
| Parameter | Ethyl 2-(ethylamino)butanoate | 2-(Ethylamino)butanoic Acid |
| State | Colorless Oil | White Solid (Zwitterion) |
| Solubility | DCM, EtOAc, THF | Water, Methanol (Sparingly) |
| Typical Yield | N/A | 85–95% |
| HPLC Retention | ~4.5 min (C18, 50% MeCN) | ~1.2 min (Polar, elutes in void) |
| Detection | UV 210 nm (Weak) | Ninhydrin Stain / CAD |
Note on HPLC: Standard C18 columns often fail to retain the polar acid product. Use a HILIC column or an Ion-Pairing Reagent (e.g., 0.1% TFA or Heptafluorobutyric acid) in the mobile phase for accurate conversion monitoring.
References
- General Hydrolysis of Amino Acid Esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for and mechanisms).
- Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides, 5, 217-284.
- Preparation of N-substituted amino acids. (General methodology for reductive amination followed by hydrolysis).
-
Ion Exchange Purification
-
Bio-Rad Laboratories. Guide to Ion Exchange Chromatography.
-
(Note: Specific literature on this exact ethyl/ethyl derivative is sparse; protocols are derived from validated methodologies for N-ethyl-L-norvaline and related aliphatic amino acids.)
Sources
Application Notes and Protocols: Synthesis of Brivaracetam Impurities from Ethyl 2-(Ethylamino)butanoate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of key process-related impurities of the antiepileptic drug Brivaracetam. The synthetic strategies detailed herein utilize ethyl 2-(ethylamino)butanoate as a conceptual starting point for the generation of two critical impurities: (2S)-ethyl 2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate (Brivaracetam Ethyl Ester Impurity) and (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid (Brivaracetam Acid Impurity). These impurities are vital for the development of robust analytical methods, for use as reference standards in quality control, and for ensuring the safety and efficacy of the final drug product. This guide is intended for researchers, scientists, and professionals in drug development and quality assurance.
Introduction: The Imperative of Impurity Profiling in Brivaracetam
Brivaracetam, a second-generation analog of levetiracetam, is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is indicated for the treatment of partial-onset seizures.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide such as the ICH. Process-related impurities can arise from starting materials, intermediates, or side reactions during synthesis, while degradation products can form during storage.[2]
The accurate identification and quantification of these impurities are essential for several reasons:
-
Safety and Efficacy: Impurities may have their own pharmacological or toxicological profiles that could impact the safety and efficacy of the drug.
-
Quality Control: A consistent impurity profile is a hallmark of a well-controlled manufacturing process.
-
Regulatory Compliance: Regulatory submissions require a thorough characterization of all impurities above a certain threshold.
This application note details robust and reproducible protocols for the targeted synthesis of two key Brivaracetam impurities. By providing a reliable source of these impurity standards, this guide facilitates the validation of analytical methods and the routine quality control of Brivaracetam.
Strategic Synthesis of Brivaracetam Impurities
The synthetic approach outlined below leverages fundamental principles of organic chemistry to construct the target impurities from a common conceptual precursor, ethyl 2-(ethylamino)butanoate. The core of the strategy involves the N-alkylation of the secondary amine followed by intramolecular cyclization to form the requisite pyrrolidinone ring system.
Conceptual Synthetic Pathway Overview
The overall synthetic logic is to couple the ethyl 2-(ethylamino)butanoate moiety with a C6 backbone containing a propyl group at the appropriate stereocenter, which will ultimately form the substituted pyrrolidinone ring.
Caption: Overview of the synthetic strategy for Brivaracetam impurities.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Synthesis of (2S)-ethyl 2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate (Brivaracetam Ethyl Ester Impurity)
This synthesis proceeds via the N-acylation of ethyl 2-(ethylamino)butanoate with a reactive intermediate derived from (R)-4-propyldihydrofuran-2(3H)-one, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Part A: Preparation of (R)-3-(Iodomethyl)hexanoyl chloride
This reactive intermediate is prepared from the commercially available chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one.
-
Materials:
-
(R)-4-Propyldihydrofuran-2(3H)-one
-
Trimethylsilyl iodide (TMSI)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (R)-4-propyldihydrofuran-2(3H)-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl iodide (1.1 eq) dropwise. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the aqueous phase with DCM. The combined organic layers contain (R)-3-(iodomethyl)hexanoic acid.
-
Carefully remove the solvent under reduced pressure.
-
To the crude (R)-3-(iodomethyl)hexanoic acid, add anhydrous toluene followed by thionyl chloride (2.0-3.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude (R)-3-(iodomethyl)hexanoyl chloride, which is used immediately in the next step.
-
Part B: N-Acylation and Cyclization
-
Materials:
-
Ethyl 2-(ethylamino)butanoate
-
(R)-3-(Iodomethyl)hexanoyl chloride (from Part A)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous acetonitrile or DCM
-
-
Protocol:
-
In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2-(ethylamino)butanoate (1.0 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add a solution of crude (R)-3-(iodomethyl)hexanoyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS. The reaction mixture now contains the linear N-acylated intermediate.
-
The base (triethylamine) will facilitate the intramolecular cyclization by neutralizing the generated HI, which drives the formation of the pyrrolidinone ring.
-
After completion, filter the triethylamine hydroiodide salt and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure Brivaracetam Ethyl Ester Impurity as an oil.
-
Synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid (Brivaracetam Acid Impurity)
This impurity is synthesized by the straightforward hydrolysis of the corresponding ethyl ester.
-
Materials:
-
Brivaracetam Ethyl Ester Impurity (from section 3.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Protocol:
-
Dissolve the Brivaracetam Ethyl Ester Impurity (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by crystallization (e.g., from an ethyl acetate/hexane mixture) to afford the Brivaracetam Acid Impurity as a white or off-white solid.[3]
-
Characterization of Synthesized Impurities
The identity and purity of the synthesized impurities must be confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Brivaracetam Ethyl Ester | C₁₃H₂₃NO₃ | 241.33 | 242.17 |
| Brivaracetam Acid | C₁₁H₁₉NO₃ | 213.27 | 214.14 |
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving the synthesized impurities from Brivaracetam and other potential by-products. A typical reversed-phase method is described below.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Under these conditions, the less polar ethyl ester impurity will have a longer retention time than the more polar acid impurity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Using electrospray ionization in positive mode (ESI+), the protonated molecular ions [M+H]⁺ should be observed at the m/z values listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of the impurities.
-
Brivaracetam Ethyl Ester Impurity (¹H NMR, CDCl₃, 400 MHz): Expected signals would include triplets and quartets for the two ethyl groups, multiplets for the propyl chain, and characteristic signals for the protons on the pyrrolidinone ring and the α-proton on the butanoate side chain.
-
Brivaracetam Acid Impurity (¹H NMR, CDCl₃, 400 MHz): The spectrum will be similar to the ethyl ester, but with the disappearance of the ethyl ester signals (quartet around 4.2 ppm and triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm), which is D₂O exchangeable.
Caption: Workflow for the purification and characterization of synthesized impurities.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and characterization of key Brivaracetam impurities, namely the ethyl ester and carboxylic acid derivatives. The availability of these well-characterized reference standards is indispensable for the pharmaceutical industry, enabling the development of validated, high-quality analytical methods for routine quality control and stability testing of Brivaracetam. Adherence to these protocols will support the production of a safe and effective drug product, meeting the stringent requirements of global regulatory agencies.
References
-
Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
Reactions of Acyl Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Reactions of Acyl halide. Toppr. Available at: [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]
-
Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Save My Exams. Available at: [Link]
-
Chavan, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]
-
Ethyl 2-amino-2-ethylbutanoate. PubChem. Available at: [Link]
-
LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. World Journal of Pharmaceutical Research. Available at: [Link]
-
Liao, S., et al. (2020). Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam. Tetrahedron. Available at: [Link]
-
Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. ResearchGate. Available at: [Link]
-
brivaracetam 6. Scribd. Available at: [Link]
-
Identification, synthesis, and characterization of thermal degradants of brivaracetam. SpringerLink. Available at: [Link]
-
Ethyl butanoate. PubChem. Available at: [Link]
-
Ethyl 2-(ethylamino)benzoate Properties. EPA. Available at: [Link]
-
Best Conditions For N-Alkylation?. ScienceMadness. Available at: [Link]
-
(2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Organic Spectroscopy International. Available at: [Link]
- Preparation method of brivaracetam acid impurity. Google Patents.
-
2-oxo-4-propylpyrrolidin-1-yl)butanoic acid. PubChem. Available at: [Link]
-
Brivaracetam, (I+-S,4S)-. PubChem. Available at: [Link]
-
(2S)-2-((S)-2-oxo-4-propylpyrrolidin-1-yl)butanamide. ChemBK. Available at: [Link]
-
Brivaracetam - Impurity D. Pharmaffiliates. Available at: [Link]
-
(2S)-2-[(4S)-2-Oxo-4-propylpyrrolidin-1-yl]butanoic Acid. Veeprho. Available at: [Link]
-
2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. PubChem. Available at: [Link]
-
Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
Sources
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN114213306A - Preparation method of brivaracetam acid impurity - Google Patents [patents.google.com]
- 4. Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Microwave-Assisted Synthesis of Ethyl 2-(Ethylamino)butanoate
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of ethyl 2-(ethylamino)butanoate, a valuable secondary amino acid ester, utilizing microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. By leveraging the benefits of microwave irradiation, this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] This guide details the underlying principles, a step-by-step experimental protocol, reaction mechanism, and characterization techniques.
Introduction: The Power of Microwave-Assisted Organic Synthesis
Ethyl 2-(ethylamino)butanoate is a key building block in the synthesis of various organic molecules and pharmacologically active compounds. Traditional synthetic routes often involve prolonged reaction times and significant energy consumption.[3] Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative.[1][5] This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to accelerated reaction rates and often cleaner reaction profiles.[2][6][7]
The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[2] Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular friction generates rapid and efficient internal heating.[7] This localized heating minimizes the formation of byproducts and allows for precise temperature control, contributing to higher yields and purity.[3][4]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Rates: Dramatically reduces reaction times from hours to minutes.[3][6]
-
Higher Yields: Improved reaction kinetics and reduced side reactions often lead to better product yields.[4]
-
Enhanced Purity: Minimized byproduct formation simplifies purification.[2]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional heating methods.[1][5]
-
Reproducibility: Precise control over reaction parameters ensures high reproducibility.[4]
Reaction Scheme
The synthesis of ethyl 2-(ethylamino)butanoate is achieved through the N-alkylation of ethyl 2-aminobutanoate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The reaction is significantly accelerated by microwave irradiation.
General Reaction:
Experimental Protocol
This protocol provides a detailed methodology for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl 2-aminobutanoate | Reagent Grade, ≥98% | Sigma-Aldrich |
| Ethyl Iodide | Reagent Grade, ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem Inc. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | BDH Chemicals |
| 10 mL Microwave Reaction Vial | - | CEM, Anton Paar, etc. |
| Magnetic Stir Bar | - | - |
| Microwave Synthesizer | - | CEM, Anton Paar, etc. |
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-aminobutanoate (1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous acetonitrile (3 mL).
-
Add ethyl iodide (1.2 mmol, 1.2 equiv.) to the suspension.
-
-
Microwave Irradiation:
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-20 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified ethyl 2-(ethylamino)butanoate by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[9]
-
Safety Precautions
-
Microwave synthesis should be performed in a dedicated microwave reactor. Do not use a domestic microwave oven.
-
Ensure the reaction vial is properly sealed to prevent pressure buildup and potential explosions.
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reaction Mechanism
The N-alkylation of ethyl 2-aminobutanoate proceeds via a nucleophilic substitution reaction (Sₙ2).
Caption: Proposed mechanism for the N-alkylation reaction.
-
Deprotonation: The base, potassium carbonate, deprotonates the primary amine of ethyl 2-aminobutanoate to a small extent, increasing its nucleophilicity.
-
Nucleophilic Attack: The more nucleophilic amine then attacks the electrophilic carbon of the ethyl iodide in an Sₙ2 fashion, displacing the iodide ion and forming the C-N bond.
Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier more rapidly.
Quantitative Data Summary
The following table provides expected parameters and outcomes for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.
| Parameter | Value | Notes |
| Reactant Ratio | 1 : 1.2 : 2 | (Ethyl 2-aminobutanoate : Ethyl Iodide : K₂CO₃) |
| Solvent | Acetonitrile (anhydrous) | A polar aprotic solvent suitable for microwave heating and Sₙ2 reactions. |
| Microwave Power | Dynamic (to maintain temperature) | The instrument adjusts power to hold the set temperature. |
| Temperature | 120 °C | Higher temperatures accelerate the reaction. |
| Reaction Time | 15-20 minutes | Significantly faster than conventional heating methods.[3] |
| Expected Yield | 85-95% | Yields are typically high due to the efficiency of the reaction.[4] |
| Product Purity | >95% (after purification) | Cleaner reaction profile leads to higher purity.[2] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive reagents- Insufficient temperature/time | - Use fresh, anhydrous reagents and solvents.- Increase the reaction temperature or time in small increments. |
| Formation of Byproducts | - Over-alkylation (diethylation)- Side reactions | - Use a slight excess of the amine or control the stoichiometry carefully.- Lower the reaction temperature. |
| Pressure Error in Microwave | - Vial not sealed properly- Excessive solvent volume | - Ensure the cap is securely tightened.- Do not exceed the recommended fill volume for the microwave vial. |
Conclusion
The microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a reliable and reproducible procedure for obtaining this valuable compound, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1][5] The detailed steps and troubleshooting guide are intended to facilitate the successful implementation of this methodology in a research and development setting.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Google Scholar.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. ncbi.nlm.nih.gov.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). ajchem-a.com.
- Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation.
- N‐alkylation of N‐nosyl‐α‐amino acid methyl esters.
- Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011, October 19). MDPI.
- Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011, October 19). R Discovery.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ijcrt.org.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide. Benchchem.
- Synthesis of Ethyl Butanoate via Esterific
- Microwave Assisted Synthesis of Organic Compounds and Nanom
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(ethylamino)butanoate
Introduction
Welcome to the technical support hub for ethyl 2-(ethylamino)butanoate . This guide addresses the specific chromatographic challenges posed by this molecule.
The Molecule at a Glance:
-
Structure: An
-amino ester containing a secondary amine and an ethyl ester. -
The Challenge: The secondary amine (
) acts as a Lewis base, interacting strongly with the acidic silanol groups ( ) of standard silica gel. This causes peak tailing (streaking) and irreversible adsorption, leading to yield loss. -
The Risk: The ester moiety is susceptible to hydrolysis if exposed to strong aqueous acids or bases for prolonged periods, or if left on acidic silica gel that contains moisture.
This guide provides a self-validating protocol to purify this compound, ensuring high recovery and purity.
Module 1: Method Development (The Standard Protocol)
Objective: Purify the target amine using standard silica gel (40-63 µm) by deactivating surface silanols.
The "Self-Validating" TLC Test
Before running a column, you must validate your mobile phase.
-
Control Plate: Run TLC in 30% EtOAc/Hexanes. Result: Likely severe streaking from the baseline.
-
Test Plate: Run TLC in 30% EtOAc/Hexanes + 1% Triethylamine (TEA) .
-
Success Criteria: The spot should be compact and round (
). If it still streaks, increase TEA to 2% or switch to Module 2 (Alumina).
Optimized Mobile Phase
-
Solvent A: Hexanes (or Pentane) + 1% TEA.
-
Solvent B: Ethyl Acetate + 1% TEA.
-
Gradient: Typically 0%
40% B over 10-15 Column Volumes (CV).
Column Packing Protocol (Slurry Method)
Direct addition of TEA to the running solvent is often insufficient. You must pre-equilibrate the silica.
-
Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.
-
Prepare Slurry: Mix the silica with the starting mobile phase (e.g., 99% Hexanes / 1% TEA) in a flask.
-
Pour & Pack: Pour the slurry into the column. Flush with 2 CV of the starting solvent to ensure the TEA has neutralized all acidic sites throughout the column length.
-
Load: Dissolve crude in a minimum volume of mobile phase (or DCM if solubility is poor) and load carefully.
Module 2: Troubleshooting & FAQs
Issue 1: "My product is streaking/tailing despite using TEA."
Diagnosis: The amine-silanol interaction is overpowering the modifier, or the column was not properly equilibrated. Solution:
-
Increase Modifier: Bump TEA concentration to 2-3% (do not exceed 5% as silica may dissolve/degrade).
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often requires no amine modifier for secondary amines.
-
Use Amine-Functionalized Silica: (e.g.,
-Silica).[1] This bonded phase creates a basic environment, naturally repelling the target amine and sharpening the peak without liquid modifiers.
Issue 2: "I cannot see my compound on the TLC/Column."
Diagnosis: Ethyl 2-(ethylamino)butanoate is aliphatic.[2] It lacks a conjugated
-
Ninhydrin: The gold standard for secondary amines. Heats to a deep red/purple.
-
Iodine (
) Chamber: Universal, reversible stain. Good for quick checks. -
Permanganate (
): WARNING: Do not use if your mobile phase contains TEA. The TEA will reduce the permanganate, turning the whole plate yellow/brown instantly.
Issue 3: "My yield is low, and I see a new baseline spot."
Diagnosis: Decomposition. The ester group may be hydrolyzing to the carboxylic acid (which sticks to the baseline) due to the acidity of the silica gel and residual moisture. Solution:
-
Speed: Flash chromatography means fast. Do not leave the compound on the column overnight.
-
Dry Solvents: Ensure ethyl acetate is free of ethanol/water.
-
Switch to Neutral Alumina: This eliminates the acidic hydrolysis risk.
Module 3: Visual Workflows
Stationary Phase Decision Tree
Use this logic flow to select the correct column type based on your initial TLC results.
Caption: Decision matrix for selecting stationary phase based on analyte behavior.
Slurry Packing Workflow
Correct packing is critical to prevent "channeling" and ensure TEA deactivation.
Caption: Step-by-step slurry packing to ensure silanol deactivation.
Module 4: Data & Specifications
Physicochemical Properties & Chromatography Parameters
| Parameter | Specification | Impact on Chromatography |
| Molecular Formula | Low molecular weight; elutes quickly. | |
| Boiling Point | ~80°C (at reduced pressure) | Volatile! Do not use high-vac or heat excessively when concentrating fractions. |
| ~10.0 | Highly basic. Will protonate on acidic silica (retention). | |
| UV Activity | Negligible | Must use stain (Ninhydrin/Iodine). UV detector will show flatline. |
| Solubility | Good in organic solvents | Avoid DCM if possible (toxicity); Hex/EtOAc is sufficient. |
Recommended Stains
| Stain | Preparation | Color Reaction | Notes |
| Ninhydrin | 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH | Red/Purple | Specific to amines.[5] Best for this application. |
| Iodine ( | Silica gel + | Brown | Reversible.[2][4] Good for non-destructive testing. |
| Dragendorff | Bismuth subnitrate/KI | Orange | Highly specific for tertiary/secondary amines. |
References
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
-
Organic Syntheses. (2008). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate (Purification of Keto-Esters). Org.[1][4] Synth. 2008, 85, 1. Retrieved from [Link]
-
Teledyne ISCO. (n.d.).[6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC Stains. Retrieved from [Link]
Sources
Technical Support Center: Separation of N-ethyl and N,N-diethyl aminobutanoate Byproducts
Welcome to the technical support center for the purification of aminobutanoate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating N-ethyl-aminobutanoate (a secondary amine) from its closely related byproduct, N,N-diethyl-aminobutanoate (a tertiary amine). The structural similarity of these compounds often presents a significant purification challenge.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. The methodologies and advice presented herein are grounded in established analytical principles and practical laboratory experience.
Understanding the Challenge: Structural Similarity and Physicochemical Properties
The primary difficulty in separating N-ethyl and N,N-diethyl aminobutanoate lies in their similar molecular structures and, consequently, their close physicochemical properties. Both are derivatives of aminobutanoic acid, with the key difference being the degree of ethylation on the nitrogen atom. This seemingly minor variation significantly impacts their polarity and basicity, which are the primary handles for achieving successful separation.
Troubleshooting Guide: Common Issues in Amine Separation
Encountering difficulties during your separation is common. This section is designed to help you diagnose and resolve the most frequent problems.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution in HPLC | - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Column overloading. | - Optimize Mobile Phase: Adjust the organic modifier concentration. For these basic compounds, operating at a high pH (e.g., pH > 11) can neutralize the amines, increasing retention and improving separation on a reverse-phase column.[2] Consider adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to reduce peak tailing.[3][4]- Column Selection: Ensure you are using a column suitable for amine separation. A C18 column is a good starting point, but for challenging separations, consider a polar-embedded phase or a column specifically designed for basic compounds.[2][5]- Reduce Sample Load: Inject a smaller volume or a more dilute sample to prevent overloading the column.[6] |
| Peak Tailing in GC | - Active sites on the column or in the inlet liner.- Incomplete derivatization (if applicable).- Inappropriate column temperature. | - Inert System: Use a deactivated inlet liner and a column specifically designed for amine analysis to minimize interactions with active silanol groups.[7][8]- Derivatization: For GC analysis of amines, derivatization is often necessary to reduce polarity and improve peak shape.[9][10][11] Ensure your derivatization reaction goes to completion.- Optimize Temperature Program: Adjust the initial oven temperature and the temperature ramp rate to improve separation.[11][12] |
| Incomplete Separation with Liquid-Liquid Extraction | - Incorrect pH of the aqueous phase.- Inappropriate choice of organic solvent. | - pH Adjustment: The separation of amines by liquid-liquid extraction relies on the difference in their basicity.[13][14] By carefully adjusting the pH of the aqueous phase, you can selectively protonate one amine, making it more water-soluble, while the other remains in the organic phase.[13][15]- Solvent Selection: The choice of the organic solvent is critical.[16][17] A solvent's polarity will influence the partitioning of the amines. Experiment with solvents of varying polarities, such as ethyl acetate, dichloromethane, and hexane. |
| Co-crystallization or Poor Yield in Crystallization | - Similar solubility of the two amine salts.- Inappropriate solvent system. | - Salt Formation: Convert the amines to different salts (e.g., hydrochloride, sulfate, or tartrate) to exploit differences in their crystal lattice energies and solubilities.[15][18][19]- Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions where the solubility difference between the two amine salts is maximized.[20] Anti-solvent addition can also be an effective technique. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for separating N-ethyl and N,N-diethyl aminobutanoate?
For analytical scale, High-Performance Liquid Chromatography (HPLC) is often the most effective initial approach due to its high resolving power.[21] For preparative scale, liquid-liquid extraction followed by crystallization or preparative HPLC are common strategies.
Q2: How does pH play a role in the HPLC separation of these amines?
pH is a critical parameter. Since both compounds are basic, their charge state is dependent on the mobile phase pH. At a pH well above their pKa values, they will be in their neutral form, leading to increased retention on a reverse-phase (e.g., C18) column.[2] This can enhance the separation based on subtle differences in their hydrophobicity.
Q3: Why am I seeing tailing peaks for my amines in GC, and how can I fix it?
Peak tailing in GC for amines is a common issue caused by the interaction of the basic amine with acidic silanol groups on the surface of the column and inlet liner.[8] To mitigate this, use a base-deactivated column and liner. Derivatizing the amines to make them less polar can also significantly improve peak shape.[9][10][11]
Q4: Can I use liquid-liquid extraction to separate these two byproducts?
Yes, liquid-liquid extraction can be an effective method.[13][16][17] The principle is to exploit the difference in basicity between the secondary amine (N-ethyl) and the tertiary amine (N,N-diethyl). By carefully controlling the pH of an aqueous phase, you can selectively protonate the more basic amine, drawing it into the aqueous layer while the less basic amine remains in the organic layer.[14]
Q5: Are there any non-chromatographic methods for separating these amines?
Fractional crystallization can be a powerful technique, especially for larger-scale purifications.[18][19][20][22] This involves converting the amine mixture into salts (e.g., hydrochlorides or tartrates) and then exploiting differences in their solubilities in a particular solvent system.[15]
Experimental Protocols
Protocol 1: Preparative HPLC Separation
This protocol provides a general framework for developing a preparative HPLC method.
1. Analytical Method Development:
- Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Solvent B: Acetonitrile with 0.1% TFA or formic acid.
- Gradient: Begin with a linear gradient from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Optimization: Adjust the gradient slope and mobile phase modifiers to achieve baseline separation. For basic compounds, a mobile phase with a high pH (e.g., using ammonium bicarbonate or a specific high-pH buffer) and a pH-stable column may provide better results.[2]
2. Scale-Up to Preparative HPLC:
- Once the analytical method is optimized, scale up to a preparative column with the same stationary phase.
- Adjust the flow rate and injection volume according to the dimensions of the preparative column.
- Collect fractions and analyze them using the analytical HPLC method to confirm purity.
Protocol 2: Liquid-Liquid Extraction
This protocol outlines a pH-based liquid-liquid extraction procedure.
1. Dissolution: Dissolve the mixture of N-ethyl and N,N-diethyl aminobutanoate in a suitable water-immiscible organic solvent like ethyl acetate.[16][17]
2. Initial Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
3. Selective Extraction:
- Extract the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). The more basic amine will be preferentially protonated and move into the aqueous phase.
- Carefully monitor the pH of the aqueous phase. Multiple extractions with small volumes of the acid solution may be necessary.
4. Isolation:
- Separate the aqueous and organic layers.
- To recover the amine from the aqueous layer, basify the solution with a strong base (e.g., NaOH) to deprotonate the amine, then extract it back into an organic solvent.
- The other amine remains in the original organic layer.
5. Analysis: Analyze both fractions by HPLC or GC-MS to determine the purity.
Visualization of the Separation Workflow
The following diagram illustrates a general workflow for the separation and purification of the target amine byproducts.
Caption: Workflow for amine separation and purification.
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. AMT. [Link]
-
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION. UCT Science. [Link]
-
Simultaneous Determination of Ammonium Ion, MDEA, Common Metal Ca. Longdom Publishing. [Link]
-
Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. PubMed. [Link]
-
GC Troubleshooting. Stepbio. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. ResearchGate. [Link]
-
Gas Chromatography. LibreTexts. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
- Method of separating primary amines from tertiary amines by azeotropic distillation.
-
Troubleshooting LC, basics. Chromedia. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Effect of diethylamine proportion on separation on Chiralpak AD-H and Chiralpak AS-H. ResearchGate. [Link]
-
Industrial processes for manufacturing amines. ResearchGate. [Link]
-
How are pharmaceutical drug compounds separated?. News-Medical.Net. [Link]
-
Is there any negative impact of diethyl amine while using in column chromatography?. ResearchGate. [Link]
-
Separation of Ethanamine, N,N-diethyl-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. National Academy of Sciences of Belarus. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
New strategies for separations through reactions. Indian Academy of Sciences. [Link]
- On the . .Exact Separation of the Ethyl Bases. The American Journal of Science and Arts.
-
How do I separate NMP from extracted di-ethyl ether mixture?. ResearchGate. [Link]
- Preparation method of N, N-diethyl ethylenediamine.
-
Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. halocolumns.com [halocolumns.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. stepbio.it [stepbio.it]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. mdpi.com [mdpi.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. organomation.com [organomation.com]
- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00496H [pubs.rsc.org]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Making sure you're not a bot! [helda.helsinki.fi]
- 22. researchgate.net [researchgate.net]
Advanced Synthesis Support: Reductive Amination of Sterically Hindered Esters
Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Subject: Optimizing C-N bond formation in hindered keto-esters/amino-esters while maintaining chemoselectivity.
Diagnostic & Strategy Selector
Before beginning experimental work, use this decision matrix to select the optimal protocol based on your substrate's steric profile and functional group sensitivity.
Figure 1: Strategic decision tree for selecting reductive amination conditions based on steric and electronic constraints.
Technical Deep Dive: The Titanium Solution
For sterically hindered substrates (e.g., ortho-substituted acetophenones, adamantyl ketones, or bulky secondary amines), standard conditions using Sodium Triacetoxyborohydride (STAB) often fail because the formation of the iminium intermediate is kinetically slow and thermodynamically unfavorable.
The Solution: Titanium(IV) Isopropoxide (
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenging: Acts as an in situ dehydrating agent, driving the equilibrium toward the imine/enamine species (Le Chatelier’s principle).
Chemoselectivity Note:
Troubleshooting Guide (Q&A)
Q1: My reaction yields mostly the reduced alcohol (starting material reduction) rather than the amine. Why?
-
Diagnosis: The reducing agent was added before the imine was fully formed. In hindered systems, imine formation is the rate-determining step. If free ketone is present when the hydride is added, the ketone reduces faster than the hindered imine.
-
Fix:
-
Switch to the Pre-complexation Protocol : Stir the Amine + Ketone +
neat (without solvent) or in minimal DCE for 2–4 hours (or overnight) before adding the reducing agent. -
Verify imine formation via IR (disappearance of C=O stretch ~1700 cm⁻¹, appearance of C=N ~1640 cm⁻¹) before reduction.
-
Q2: I am observing transesterification (e.g., Methyl ester
-
Diagnosis: You likely diluted the reaction with Ethanol (EtOH) prior to the reduction step, or used
(which releases isopropanol) in the presence of a reactive methyl ester. -
Fix:
-
Solvent Matching: If you have a methyl ester, dilute with Methanol (MeOH). If you have an ethyl ester, use Ethanol.
-
Aprotic Route: Do not dilute with alcohol. Perform the entire reaction in DCE or THF and use STAB (
) as the reducing agent instead of .
-
Q3: The reaction is stuck at 50% conversion even after 24 hours.
-
Diagnosis: Steric bulk is preventing the "titanium-amine" complex from forming, or the intermediate is too crowded for the hydride to attack.
-
Fix:
-
Microwave Acceleration: Heat the neat
/Amine/Ketone mixture at 100–120°C for 10–20 minutes in a microwave reactor before adding the reducing agent. -
Reagent Swap: Switch from
to Titanium(IV) Ethoxide ( ) if the isopropoxide ligands are adding too much bulk (rare, but effective).
-
Q4: My product is trapped in a Titanium emulsion during workup.
-
Diagnosis: Titanium salts form gelatinous hydroxides upon water addition, trapping organic products.
-
Fix:
-
The Ammonia Quench: Quench the reaction with aqueous
(2M). This breaks the Ti-complex and precipitates as a filterable white solid. -
The Rochelle's Salt Method: Quench with saturated potassium sodium tartrate (Rochelle's salt) and stir vigorously for 1 hour. This solubilizes the titanium in the aqueous layer.
-
Standard Operating Procedure (SOP)
Protocol: Ti(IV)-Mediated Reductive Amination (Bhattacharyya Modification)
Recommended for hindered ketones/amines containing ester groups.
Reagents:
-
Substrate (Ketone/Aldehyde): 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Titanium(IV) Isopropoxide (
): 1.5 – 2.0 equiv -
Reducing Agent: Sodium Borohydride (
): 1.5 equiv -
Solvent: THF, DCE, or Methanol (see chemoselectivity notes above)[1]
Step-by-Step Workflow:
-
Complexation (The Critical Step):
-
In a dry vial under
, combine the Amine and Ketone . -
Add
neat. -
Note: If the reaction is too viscous, add minimal anhydrous THF or DCE (0.5 mL per mmol).
-
Stir at Ambient Temperature for 2–4 hours . (For extremely hindered substrates, stir overnight or heat to 60°C).
-
-
Reduction:
-
Caution: Exothermic.
-
Dilute the mixture with the appropriate alcohol (MeOH or EtOH, 2-3 mL per mmol).
-
Cool the reaction to 0°C.
-
Add
portion-wise. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (Emulsion Control):
-
Quench by adding 2M aqueous
(or 1N NaOH). -
Dilute with EtOAc or DCM.
-
Filter the resulting suspension through a pad of Celite to remove titanium salts.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
Comparative Reagent Table
| Reducing Agent | Reactivity | Steric Tolerance | Ester Compatibility | Notes |
| Mild | Low-Medium | Excellent | Best for aldehydes; often fails for hindered ketones. | |
| Medium | Medium | Good | Toxic (Cyanide risk). Requires pH control (pH 3-5). | |
| High | High | Good | Gold standard for hindered substrates. | |
| Pyridine-Borane | Medium | Medium | Excellent | Good alternative if Titanium fails; unstable storage. |
References
-
Bhattacharyya, S. (1994). "Reductive Alkylation of Secondary Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 59(11), 3223–3226.
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[4][5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Troubleshooting low purity in ethyl 2-(ethylamino)butanoate synthesis
Ticket ID: #EA-2EB-PURITY Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Mono-Alkylation" Paradox
Welcome to the technical support center. If you are experiencing low purity in the synthesis of ethyl 2-(ethylamino)butanoate , you are likely battling one of two fundamental kinetic problems inherent to secondary amine synthesis: Polyalkylation (the "runaway" reaction) or Competitive Elimination .[1]
This guide treats your synthesis not as a recipe, but as a controllable system. We will troubleshoot the two primary synthetic routes: Nucleophilic Substitution (SN2) and Reductive Amination .
Diagnostic Triage: Identify Your Impurity
Before adjusting parameters, match your impurity profile to the symptoms below.
| Symptom (GC-MS / NMR) | Probable Impurity | Root Cause |
| Mass M+28 (vs. Product) | Diethylamino species (Tertiary Amine) | Over-Alkylation: The product is more nucleophilic than the starting material.[2] |
| Olefinic Protons (5.0–7.0 ppm) | Ethyl 2-butenoate (alpha-beta unsaturated) | Elimination (E2): Base was too strong or temperature too high (SN2 route).[1][2] |
| Broad OH peak / Loss of Ethyl | 2-(ethylamino)butanoic acid | Hydrolysis: Aqueous workup pH was >10 or <4.[2] |
| Mass M+2 (vs. Ketone precursor) | Ethyl 2-hydroxybutanoate | Ketone Reduction: Reducing agent reduced the ketone before imine formation (Reductive Amination route).[2] |
Route A: Nucleophilic Substitution (SN2)
Precursors: Ethyl 2-bromobutanoate + Ethylamine[1][2]
The Problem: The Menschutkin Trap
In this reaction, the product (a secondary amine) is more electron-rich—and thus more nucleophilic—than the starting material (ethylamine). As soon as product forms, it out-competes the starting material for the alkyl halide, leading to the bis-alkylated impurity.[1]
Troubleshooting Protocol
Q: I am getting 30% tertiary amine impurity. How do I stop the reaction at the secondary amine?
A: You cannot stop it kinetically; you must stop it statistically.
-
The "Flood" Technique: You must use a massive excess of ethylamine (10–20 equivalents). This ensures that every molecule of alkyl bromide is statistically more likely to collide with a starting amine molecule than a product molecule.
-
Temperature Control: Lower the temperature to 0°C. This suppresses the activation energy for the second alkylation and, critically, reduces the rate of the competing E2 elimination reaction.[1]
Q: I see elimination products (alkenes). A: Ethyl 2-bromobutanoate is prone to elimination because the alpha-proton is acidic (activated by the ester).[2]
-
Fix: Avoid adding auxiliary bases like TEA or Carbonate. Use the excess ethylamine itself as the proton scavenger.
Optimized SN2 Protocol
-
Chill: Cool 10 eq. of Ethylamine (2M in THF) to 0°C.
-
Add: Add 1 eq. of Ethyl 2-bromobutanoate dropwise over 60 minutes. Slow addition is critical to maintain high local amine concentration.
-
Monitor: Stir at 0°C for 4 hours. Monitor by GC.
-
Workup: Filter off the ethylammonium bromide salt. Concentrate the filtrate carefully (ethylamine is volatile).
Route B: Reductive Amination (Recommended)
Precursors: Ethyl 2-oxobutanoate + Ethylamine + Reducing Agent[1]
The Problem: Imine Stability & Selectivity
This route avoids over-alkylation but introduces "reduction competition." If the reducing agent attacks the ketone before it forms the imine, you get an alcohol impurity.
Troubleshooting Protocol
Q: I have low yield and significant alcohol impurity. A: You likely used Sodium Borohydride (NaBH4) in a "one-pot" mix.[2] NaBH4 is too aggressive and reduces ketones.
-
Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and kinetically selects for imines over ketones.
Q: My reaction stalled. A: Imine formation requires mild acid catalysis (pH 5–6) to activate the carbonyl, but too much acid protonates the amine, killing nucleophilicity.[1]
-
Fix: Add 1.0 eq of Acetic Acid to the reaction mixture.
Optimized Reductive Amination Protocol
-
Imine Formation: Dissolve Ethyl 2-oxobutanoate (1.0 eq) and Ethylamine (1.2 eq) in DCE (Dichloroethane) or THF.
-
Activation: Add Acetic Acid (1.0 eq). Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in portions.
-
Quench: Quench with saturated NaHCO3 (keep pH < 9 to protect ester).
Visualizing the Decision Matrix
Figure 1: Troubleshooting logic flow for identifying root causes based on synthetic route and impurity profile.
Purification & Stability Guide
Q: Can I distill this compound? A: Yes, but with caution.
-
Boiling Point: Ethyl 2-(ethylamino)butanoate is a secondary amine ester.[2] While specific experimental BPs vary by pressure, similar alpha-amino esters boil at 60–75°C at 1–2 mmHg .[1]
-
Warning: Do not distill at atmospheric pressure; the high heat (>160°C) will cause cyclization (diketopiperazine formation) or ester degradation.[1][2]
Q: Chromatography Advice? A: Silica gel is slightly acidic and can streak amines.
-
Modifier: Pre-wash the column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on the silica. This prevents "tailing" and loss of product.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
-
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron. (Overview of N-alkylation challenges). Link[1]
-
Organic Chemistry Portal. "Reductive Amination." (General mechanism and reagent selection). Link
-
LibreTexts Chemistry. "Alkylation of Amines by Alkyl Halides." (Explaining the kinetics of over-alkylation). Link
Sources
Controlling racemization during N-ethylation of chiral amino esters
Topic: Controlling Racemization & Process Optimization
Role: Senior Application Scientist Status: Active System: High-Fidelity Chemical Synthesis Guidance
Executive Summary: The Chirality Challenge
N-ethylation of chiral amino acid esters is a deceptive transformation. While chemically simple, it poses a severe risk of racemization due to the increased acidity of the
The primary mechanism of stereochemical loss is base-catalyzed enolization . Once the nitrogen is alkylated (becoming a secondary amine), the electron-withdrawing nature of the ester combined with the N-substituent lowers the
This guide prioritizes two pathways:
-
Reductive Amination (Recommended): The "Gold Standard" for preserving optical purity.
-
Direct Alkylation (Alternative): A high-risk method requiring specific "soft" base protocols (
) to mitigate racemization.
Strategic Method Selection
Before starting, select your protocol based on your substrate's sensitivity and available reagents.
Figure 1: Decision Matrix for N-Ethylation Strategy.
Protocol A: Reductive Amination (The Gold Standard)
This method utilizes Sodium Triacetoxyborohydride (
Mechanism of Safety: The reaction proceeds via an iminium ion intermediate. The hydride delivery is rapid and occurs under weakly acidic/neutral conditions, preventing the formation of the enolate intermediate responsible for racemization.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes tighter ion-pairing; THF is a greener alternative. |
| Reagent | Mild reducing agent; does not reduce aldehydes/ketones efficiently, targeting the imine. | |
| Carbon Source | Acetaldehyde (1.0 - 1.1 equiv) | Limiting reagent to prevent over-alkylation (diethylation). |
| Temperature | 0°C to Room Temp (20-25°C) | Low temp minimizes side reactions. |
| Time | 1 - 4 Hours | Rapid kinetics reduce exposure time. |
Troubleshooting Guide: Reductive Amination
Q: I am observing di-ethylation (over-alkylation). How do I stop it?
-
Root Cause: Excess acetaldehyde or "dumping" reagents.
-
Fix:
-
Pre-mix the amino ester and Acetaldehyde (1.0 equiv) at 0°C for 30 mins to form the imine before adding the reducing agent.
-
Add
portion-wise. -
Switch solvent to Dichloromethane (DCM) ; lower polarity sometimes suppresses the second alkylation.
-
Q: My reaction is stalled. Can I add acetic acid?
-
Root Cause: Poor imine formation due to steric hindrance or low acidity.
-
Fix: Yes. Adding 1-2 equivalents of Acetic Acid (AcOH) catalyzes imine formation without risking racemization.[1] The
remains roughly 4-5, which is safe for the chiral center.
Q: Can I use
-
Root Cause: Cost cutting.
-
Fix: Avoid if possible.
is a stronger reducing agent and often requires methanol as a solvent. The basicity of borohydride in methanol can trigger slow racemization. If you must use it, perform a stepwise reaction: form imine in MeOH, cool to -78°C, then add .
Protocol B: Direct Alkylation (The "Cesium Effect")
Direct alkylation with Ethyl Iodide (
The Solution: Use Cesium Carbonate (
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents are required for |
| Base | "Soft" base minimizes enolization risk. | |
| Alkylating Agent | Ethyl Iodide ( | Better leaving group than Bromide; allows lower reaction temperatures. |
| Temperature | Strictly < 25°C | Heat is the enemy of chirality in basic conditions. |
Troubleshooting Guide: Direct Alkylation
Q: My enantiomeric excess (ee) dropped from >99% to 85%. Why?
-
Root Cause: Base-catalyzed enolization (proton abstraction).
-
Mechanism:
Figure 2: Mechanism of Base-Catalyzed Racemization.
-
Fix:
-
Switch Base: If using
or , switch to . -
Lower Temperature: Run the reaction at 0°C.
-
Change Leaving Group: Switch from Ethyl Bromide to Ethyl Triflate (EtOTf) to increase reaction rate, allowing you to lower the temperature further.
-
Q: The reaction is too slow with Cesium Carbonate.
-
Fix: Add TBAI (Tetrabutylammonium Iodide) as a phase transfer catalyst (10 mol%). This accelerates the
substitution without increasing the basicity of the system.
Analytical Verification
You cannot assume optical purity; you must prove it.
Recommended Chiral Stationary Phases (CSP):
-
Amylose-based (e.g., Chiralpak AD/IA): Excellent for amino esters with aromatic side chains (Phe, Tyr, Trp).
-
Cellulose-based (e.g., Chiralcel OD/IC): Robust for aliphatic amino esters (Leu, Val, Ala).
Derivatization for HPLC: If the N-ethyl amino ester lacks a UV chromophore, derivatize with benzyl isocyanate or 3,5-dinitrobenzoyl chloride before injection to enhance detection and chiral recognition.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[7] Tetrahedron. (Grounding for Cesium efficacy in preventing side reactions/racemization). Link
-
Kuo, C. H., & Lin, Y. A. (2024).[2] "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives."[2][3][4] The Journal of Organic Chemistry. (Demonstrates the non-racemizing nature of
with amino acid derivatives). Link -
Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides.[2][3][4][8] (Foundational text on mechanisms of
-proton abstraction). Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 3. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
Validation & Comparative
A Senior Scientist's Guide to the Mass Spectrometric Fragmentation of Ethyl 2-(ethylamino)butanoate
For researchers and drug development professionals, the unambiguous structural elucidation of novel compounds, metabolites, or impurities is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of ethyl 2-(ethylamino)butanoate, a molecule combining a secondary amine and an ester moiety. We will explore the underlying fragmentation mechanisms, compare common analytical workflows, and provide the technical rationale to empower confident structural confirmation.
Part 1: The Foundation - Molecular Ion and Ionization Choices
Ethyl 2-(ethylamino)butanoate (C₈H₁₇NO₂, Monoisotopic Mass: 159.126 Da) presents two key functional groups that dictate its behavior in a mass spectrometer: a secondary amine and an ethyl ester. The choice of ionization method is critical and fundamentally alters the resulting mass spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires volatile and thermally stable analytes. When coupled with Electron Ionization (EI), it imparts high energy (typically 70 eV) to the molecule, inducing extensive and reproducible fragmentation. The initial species formed is the molecular ion (M⁺˙), a radical cation, which is often energetically unstable and may be of low abundance or entirely absent in the spectrum.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for less volatile or thermally labile compounds. Electrospray Ionization (ESI), a soft ionization technique, typically protonates the basic nitrogen atom, yielding a stable even-electron protonated molecule, [M+H]⁺, at m/z 160.133. Fragmentation is not spontaneous and must be induced via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
This guide will focus primarily on the fragmentation pattern generated by Electron Ionization (EI), as it provides the most detailed intrinsic structural information.
Part 2: The Fragmentation Cascade - A Mechanistic Deep Dive
Under Electron Ionization, the molecular ion of ethyl 2-(ethylamino)butanoate (m/z 159) will undergo predictable cleavage events driven by the formation of stable fragment ions. The most significant pathways are initiated at the nitrogen atom.
The Dominant Pathway: α-Cleavage
For aliphatic amines, the most characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation.[5][6][7] In this molecule, the carbon alpha to the nitrogen is C2 of the butanoate chain. The bonds to this carbon are C2-C1(carbonyl) and C2-C3.
The most favorable α-cleavage involves the loss of the largest and most stable radical, which in this case is the carboethoxy radical (•COOEt, 73 Da).
-
Reaction: C₈H₁₇NO₂⁺˙ → [C₅H₁₂N]⁺ + •COOC₂H₅
-
Result: This cleavage results in the formation of the base peak at m/z 86 . This ion, [CH₃CH₂CH=N⁺HCH₂CH₃], is exceptionally stable due to resonance, making this fragmentation route highly probable. The presence of a prominent peak at m/z 86 is a strong diagnostic indicator for the ethylamino-butane core of the molecule.
A secondary, less favorable α-cleavage could involve the loss of the ethyl group from the butanoate chain (•CH₂CH₃, 29 Da), leading to a fragment at m/z 130 .
Ester-Specific Fragmentations
The ethyl ester group also directs characteristic fragmentation, though these are typically of lower intensity compared to the dominant amine-directed cleavage.
-
McLafferty Rearrangement: This classic rearrangement requires the presence of a γ-hydrogen relative to the carbonyl group.[8][9] In this specific molecule, the butanoate chain lacks a γ-hydrogen. However, a McLafferty-type rearrangement can occur within the ethyl ester itself, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (28 Da). This would produce a low-intensity peak at m/z 131 .
-
Other Ester Cleavages:
-
Loss of the ethoxy radical (•OC₂H₅, 45 Da) forms a stable acylium ion at m/z 114 .[10]
-
The ethoxycarbonyl ion itself, [COOC₂H₅]⁺, may be observed at m/z 73 .
-
The overall predicted fragmentation pathway under EI is visualized below.
Caption: Predicted EI fragmentation pathway for ethyl 2-(ethylamino)butanoate.
Part 3: Data in Action & Comparative Analysis
To provide a practical context, the table below summarizes the expected key ions and their relative abundances in a typical EI mass spectrum.
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Proposed Structure | Expected Relative Abundance | Fragmentation Pathway |
| 159 | [C₈H₁₇NO₂]⁺˙ | Molecular Ion | Low to Absent | Electron Ionization |
| 130 | [C₆H₁₂NO₂]⁺ | [M - C₂H₅]⁺ | Moderate | α-Cleavage (loss of ethyl radical) |
| 114 | [C₆H₁₂NO]⁺ | [M - OC₂H₅]⁺ | Low to Moderate | Acylium ion formation |
| 86 | [C₅H₁₂N]⁺ | [CH₃CH₂CH=N⁺HCH₂CH₃] | 100% (Base Peak) | Dominant α-Cleavage (loss of •COOEt) |
| 73 | [C₃H₅O₂]⁺ | [COOC₂H₅]⁺ | Low | Ester fragment |
Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-MS and LC-MS has significant implications for the data obtained. A direct comparison highlights their complementary strengths.
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Parent Ion | M⁺˙ (m/z 159), often weak or absent | [M+H]⁺ (m/z 160), typically strong and stable |
| Fragmentation | Spontaneous, extensive, library-searchable | Controlled (CID), produces product ions from a selected precursor |
| Key Fragments | Dominated by radical-initiated cleavage (α-cleavage, m/z 86) | Dominated by loss of stable neutral molecules (e.g., loss of ethanol, loss of ethene) |
| Primary Use Case | Definitive identification of volatile unknowns, library matching | Analysis of complex mixtures, quantification, analysis of non-volatile compounds |
Under ESI-MS/MS, the fragmentation of the [M+H]⁺ ion at m/z 160 would likely proceed through the loss of neutral molecules like ethanol (loss of 46 Da to yield m/z 114) or the ethyl formate moiety (loss of 74 Da to yield m/z 86). The resulting spectra, while different, are complementary and can be used to confirm a structure with very high confidence.
Part 4: Experimental Protocol - A GC-MS Workflow
This section provides a standardized protocol for acquiring an EI mass spectrum of ethyl 2-(ethylamino)butanoate. This protocol is designed to be a self-validating system, ensuring reproducibility.
1. Sample Preparation:
- Dissolve the purified sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 50-100 µg/mL.
- Ensure the solvent is free of contaminants by running a solvent blank prior to sample analysis.
2. Gas Chromatography (GC) Conditions:
- Instrument: Standard GC system (e.g., Agilent 7890A).
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Split/splitless injector at 250°C. Use splitless mode for high sensitivity.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Final Hold: Hold at 280°C for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
- Instrument: Mass Selective Detector (e.g., Agilent 5975C).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 250.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
4. Data Analysis:
- Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
- Extract the mass spectrum from the peak.
- Identify the molecular ion (if present) and major fragment ions.
- Compare the observed fragmentation pattern with the predicted pattern described in this guide. For definitive identification, comparison with a reference standard spectrum is required.
The logical flow of this experimental process is depicted below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of ethyl 2-(ethylamino)butanoate is dominated by a highly diagnostic α-cleavage driven by the secondary amine, predictably yielding a base peak at m/z 86. Secondary fragmentation pathways originating from the ester moiety provide additional points of structural confirmation. By understanding these fundamental mechanisms and selecting the appropriate analytical workflow—be it the detailed fingerprinting of GC-EI-MS or the targeted approach of LC-ESI-MS/MS—researchers can confidently identify and characterize this and similar molecules, ensuring data integrity in critical research and development applications.
References
-
OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Fiveable. (2025). α Cleavage Definition. In Organic Chemistry Key Term. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. In JoVE Core Analytical Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Carboxylic Acids, Esters & Amides. Retrieved from [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. GCMS Section 6.14 [people.whitman.edu]
A Comparative Guide to the GC-MS Analysis of N-Ethylamino Acid Ester Impurities in Pharmaceutical Development
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid-based active pharmaceutical ingredients (APIs) is paramount. A critical class of impurities that can arise during synthesis or degradation are N-ethylated amino acid esters. Their structural similarity to the parent compound can make them challenging to detect and quantify. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these impurities, alongside alternative methodologies, supported by experimental insights and data.
The Challenge of N-Ethylamino Acid Ester Impurities
N-alkylation of amino acids is a common side reaction in peptide synthesis and can also occur during the synthesis and storage of amino acid esters. The presence of N-ethylated impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for their detection and quantification.
GC-MS: A Powerful Tool for Impurity Analysis
While High-Performance Liquid Chromatography (HPLC) is a common technique for amino acid analysis, GC-MS offers distinct advantages, particularly in terms of specificity and sensitivity, especially when dealing with volatile or semi-volatile impurities after derivatization. The polar nature of amino acids necessitates a derivatization step to increase their volatility for GC analysis.[1]
The Rationale Behind Derivatization
Derivatization is a critical step in preparing amino acids for GC-MS analysis. The primary goals are to:
-
Increase Volatility: By replacing polar functional groups (e.g., -NH2, -COOH) with less polar ones, the analyte can be readily vaporized in the GC inlet.
-
Improve Thermal Stability: Derivatization prevents the thermal degradation of amino acids at the high temperatures used in GC.
-
Enhance Chromatographic Separation: Derivatized analytes exhibit better peak shapes and resolution on common GC columns.
-
Generate Characteristic Mass Spectra: The derivatives are designed to produce predictable and informative fragmentation patterns upon electron ionization, aiding in structural elucidation.
A common and effective derivatization strategy for amino acids is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group.[2]
Experimental Workflow: A Self-Validating System
The following experimental workflow for the GC-MS analysis of N-ethylated amino acid ester impurities is designed to be a self-validating system, incorporating best practices for accuracy and reliability.
Detailed Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare a representative sample of the amino acid ester API for derivatization and analysis.
-
Protocol:
-
Accurately weigh approximately 100 mg of the amino acid ester API into a clean glass vial.
-
Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution and compatibility with the derivatization reagents.
-
Spike the solution with a known amount of an appropriate internal standard. An isotopically labeled analog of the N-ethylated amino acid ester of interest is ideal for achieving the highest accuracy and precision.
-
2. Derivatization:
-
Objective: To convert the polar analytes into volatile and thermally stable derivatives suitable for GC-MS analysis.
-
Protocol (Two-Step Derivatization):
-
Esterification: Add a solution of 3 M HCl in ethanol to the sample vial. Seal the vial and heat at 100°C for 1 hour to convert any free carboxylic acids to their ethyl esters.
-
Acylation: After cooling, evaporate the solvent under a gentle stream of nitrogen. Add a mixture of ethyl acetate and trifluoroacetic anhydride (TFAA) to the residue. Seal the vial and heat at 60°C for 30 minutes to acylate the primary and secondary amino groups.
-
3. GC-MS Analysis:
-
Objective: To chromatographically separate the derivatized analytes and obtain their mass spectra for identification and quantification.
-
Typical GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized amino acids.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) to ensure good peak shape for early eluting compounds, then ramp up to a higher temperature (e.g., 280°C) to elute all analytes.
-
Injector: Splitless injection is recommended for trace analysis to maximize the amount of sample introduced onto the column.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity.
-
Identifying N-Ethylamino Acid Ester Impurities by Mass Spectrometry
The mass spectra of the derivatized N-ethylamino acid esters will exhibit characteristic fragmentation patterns that allow for their unambiguous identification. The fragmentation is driven by the stability of the resulting ions.
Explanation of Fragmentation:
-
Loss of the Ethoxy Group (-OCH2CH3): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, resulting in an ion at [M-45]+.
-
Loss of the Ethoxycarbonyl Group (-COOCH2CH3): Cleavage of the bond between the alpha-carbon and the carbonyl group leads to the loss of the ethoxycarbonyl radical, producing a prominent ion at [M-73]+.
-
Alpha-Cleavage: Cleavage of the Cα-Cβ bond in the amino acid side chain (R-group) can occur, leading to characteristic fragments that help identify the specific amino acid.
-
N-Ethylnitrilium Cation: A characteristic fragment for N-ethylated, N-acylated amino acids is the formation of the N-ethylnitrilium cation ([HC≡N-Et]+) at m/z 56. The formation of this ion is a strong indicator of the presence of an N-ethyl group.[3][4][5]
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, it is essential to consider other analytical methods for a comprehensive impurity profiling strategy. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a common alternative.
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass analysis. |
| Sample Volatility | Requires derivatization for non-volatile analytes like amino acids.[1] | Suitable for non-volatile and thermally labile compounds without derivatization. |
| Selectivity | High, especially with MS detection, which provides structural information. | Good, can be enhanced with MS detection. UV detection may have limitations for compounds lacking a strong chromophore. |
| Sensitivity (LOD/LOQ) | Can achieve very low detection limits, especially in SIM mode. LODs in the low ng/mL to pg/mL range are achievable. | Varies with the detector. UV detection LODs are typically in the µg/mL range, while MS detection can be comparable to or better than GC-MS.[6][7] |
| Analysis Time | Generally faster run times compared to traditional HPLC methods. | Can have longer run times, although modern UHPLC systems offer significant speed improvements. |
| Instrumentation Cost | Generally higher initial instrument cost. | A wider range of instrument costs, with UV systems being more affordable than MS systems. |
| Strengths for this Application | Excellent for identifying unknown impurities due to detailed mass spectral libraries. High sensitivity for trace analysis. | Robust and widely used in pharmaceutical quality control. Can be more straightforward for routine analysis of known impurities. |
| Limitations for this Application | The need for derivatization adds a sample preparation step and can introduce variability. | Co-elution of impurities with the main peak can be a challenge, especially for structurally similar compounds. |
Method Validation: Ensuring Trustworthiness
Any analytical method used for impurity testing in a pharmaceutical setting must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Strategic Approach to Impurity Analysis
The choice between GC-MS and HPLC for the analysis of N-ethylated amino acid ester impurities is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the specific requirements of the analysis.
-
For discovery and identification of unknown impurities, the rich structural information provided by GC-MS makes it an invaluable tool.
-
For routine quality control of known impurities, a validated HPLC-UV method may offer a more straightforward and cost-effective solution.
Ultimately, a comprehensive impurity control strategy may leverage both techniques. GC-MS can be used to identify and characterize potential impurities during process development and forced degradation studies, while a validated HPLC method can be implemented for routine release testing. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their amino acid-based pharmaceutical products.
References
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods and Protocols. Available at: [Link]
-
Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy. Available at: [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Available at: [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
[Case Study] Impurity Analysis of Amino Acids Using HPLC-UV-CAD. IPROS GMS. Available at: [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. Available at: [Link]
-
EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of... ResearchGate. Available at: [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. National Institute of Standards and Technology. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. ResearchGate. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available at: [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]
-
Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC. Available at: [Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Separation Science plus. Available at: [Link]
-
Amino acid analysis in biological fluids by GC-MS. Doctoral dissertation, University of Groningen. Available at: [Link]
-
Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Available at: [Link]
Sources
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- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nucleophilic Reactivity of Ethyl 2-Aminobutanoate and its N-Ethyl Derivative
For researchers engaged in peptide synthesis, drug discovery, and fine chemical manufacturing, the choice of amine nucleophile is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an in-depth comparison of the reactivity of two structurally related amino esters: ethyl 2-aminobutanoate, a primary amine, and its secondary amine counterpart, N-ethyl ethyl 2-aminobutanoate. By examining their intrinsic electronic and steric properties, we can elucidate and predict their behavior in common synthetic transformations, particularly nucleophilic acyl substitution.
Fundamental Properties: The Interplay of Electronics and Sterics
The reactivity of an amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons to attack an electrophilic center. This availability is modulated by two primary factors: electronic effects, which influence electron density, and steric effects, which control physical access to the lone pair.
Electronic Effects: The Inductive Push
Alkyl groups are electron-donating through an inductive effect (+I). In an aqueous solution, this effect increases the electron density on the nitrogen atom, making the amine a stronger base.[1][2]
-
Ethyl 2-aminobutanoate (Primary Amine): The nitrogen atom is attached to one alkyl group (the butanoate backbone).
-
N-ethyl ethyl 2-aminobutanoate (Secondary Amine): The nitrogen atom is attached to two alkyl groups (the butanoate backbone and an N-ethyl group).
Based on inductive effects alone, the secondary amine should be more basic and, by extension, a more potent nucleophile, as the two alkyl groups enrich the nitrogen with more electron density than the single group of the primary amine.[2][3]
Steric Effects: The Decisive Factor
While basicity and nucleophilicity are related, they are not interchangeable. Basicity is a thermodynamic measure of a compound's affinity for a proton, a very small electrophile. Nucleophilicity, however, is a kinetic measure of the rate at which a compound attacks a typically larger, more complex electrophilic center.[4][5]
Here, steric hindrance—the physical obstruction caused by bulky substituents near the reactive center—becomes paramount.[6][7]
-
Ethyl 2-aminobutanoate: The primary amine nitrogen is bonded to two small hydrogen atoms, presenting a minimal steric profile. This allows for an unhindered approach to an electrophile.[8][9]
-
N-ethyl ethyl 2-aminobutanoate: The substitution of a hydrogen atom with an ethyl group significantly increases the steric bulk around the nitrogen. This "crowding" physically impedes the trajectory of an incoming electrophile, slowing down the rate of nucleophilic attack.[7][8][9]
In most substitution reactions involving electrophiles larger than a proton (such as acyl chlorides or alkyl halides), steric hindrance is the dominant factor differentiating the reactivity of primary and secondary amines.[4][8] Primary amines are generally more reactive nucleophiles than secondary amines due to their greater accessibility.[8][9]
Comparative Reactivity in Acylation Reactions
A classic method for evaluating amine nucleophilicity is the acylation reaction to form an amide. The reaction with an acyl chloride, such as acetyl chloride, proceeds via a nucleophilic addition-elimination mechanism.
The key steps are:
-
Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the acetyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The carbonyl double bond reforms, expelling the chloride ion as the leaving group.
-
Deprotonation: A base removes a proton from the nitrogen, yielding the final neutral amide and a salt byproduct.
The accessibility of the nitrogen's lone pair directly impacts the rate of the initial nucleophilic attack.
Caption: Comparative reaction pathways for primary vs. secondary amine acylation.
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity difference, a controlled experiment can be designed. The following protocol outlines a method for comparing the rate of acetylation of ethyl 2-aminobutanoate and its N-ethyl derivative.
Caption: Workflow for the comparative acylation experiment.
Protocol: Comparative N-Acetylation
Materials:
-
Ethyl 2-aminobutanoate
-
N-ethyl ethyl 2-aminobutanoate
-
Acetyl Chloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, TLC plates, magnetic stirrers
Procedure:
-
Reaction Setup: In two separate flame-dried, 100 mL round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (N2 or Ar), add ethyl 2-aminobutanoate (1.0 eq) to Flask A and N-ethyl ethyl 2-aminobutanoate (1.0 eq) to Flask B.
-
Solvent and Base Addition: Dissolve each amine in 20 mL of anhydrous DCM. Add triethylamine (1.2 eq) to each flask. The triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[8]
-
Cooling: Cool both flasks to 0°C in an ice-water bath.
-
Initiation: While stirring vigorously, add acetyl chloride (1.1 eq), dissolved in 5 mL of anhydrous DCM, dropwise and simultaneously to both flasks over 5 minutes.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at 10-minute intervals. Spot the starting amine and the reaction mixture on the same plate to visualize the consumption of the starting material and the formation of the less polar amide product.
-
Workup: Once TLC analysis shows complete consumption of the starting material in Flask A, quench both reactions by slowly adding 20 mL of water.
-
Extraction: Transfer the contents of each flask to a separate separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers for each reaction and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Determine the crude yield of each product. Analyze the products by ¹H NMR to confirm structure and assess purity.
Predicted Outcomes & Data Summary
Based on established principles of chemical kinetics, a significant difference in reaction rate is expected. The primary amine, ethyl 2-aminobutanoate, will react much faster than its N-ethylated counterpart.
| Parameter | Ethyl 2-aminobutanoate (Primary) | N-ethyl ethyl 2-aminobutanoate (Secondary) | Rationale |
| Reaction Time | Shorter (e.g., < 30 min) | Longer (e.g., > 2 hours) | Lower steric hindrance allows for a faster rate of nucleophilic attack.[8][9] |
| Product Yield | High | Moderate to High | The faster reaction minimizes the potential for side reactions or degradation. |
| Purity | High | High | Both reactions are generally clean, but the slower reaction may require extended heating, potentially leading to impurities. |
Conclusion
When comparing the reactivity of ethyl 2-aminobutanoate and N-ethyl ethyl 2-aminobutanoate as nucleophiles, steric hindrance is the dominant differentiating factor. While the secondary amine benefits from slightly increased electron density due to a second alkyl group, the steric bulk this group introduces severely impedes its ability to attack electrophilic centers like acyl chlorides.
For drug development professionals and synthetic chemists, this means that ethyl 2-aminobutanoate is the superior nucleophile in terms of reaction rate for acyl substitution reactions. Its open, less-hindered structure ensures a rapid and efficient transformation, whereas reactions with the N-ethyl derivative will proceed more sluggishly, potentially requiring more forcing conditions to achieve comparable yields. This fundamental understanding is crucial for optimizing reaction conditions, minimizing side products, and designing efficient synthetic routes.
References
- Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKT_PFoaZnx0k-8DEBX5GdD3ooUcu45Adx3AfTLOKZvKveUM-NfZLHw2bCj49kLIqW_R_YuwB7Y-8Hv_3SBmkZDAOccsOsggV4IGgOmyiHsGCNgsxUFrr3l5QoDC9iBruHtO4b8cEKYvXEdogLYtZ_W8ms1jV3lHn-SCKI-ODMuG_pn4noXrxq3cJ87FelgiAjTt3ci9112raYPpTH1l-84EouwODKYiuavQqWFHzePYSXKar8L_8=]
- Fiveable. Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErm9DA1NMbFskmZ1-tOVD2n7yYkc8jGOCJLom3ygLc9SjFkkFBwNdG-RcQj-rgu8d3wytyrSzMDc-mpwpOFuIxAUdgsQrk7lkT0-Kp0qhQcMtKcoF8qMVx4BfzakLyUpDEWML5CwYSJ21OCBtrYMShOXN7Mfh6IsAbWMTp1VdPFyIlh1QEUHM=]
- CIE A-Level Chemistry. 34.1 Primary and secondary amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMkaszkOWHIs0nhp5cOoHAgFpdSYOKE_l3nXc5A3trmkA7aM_VuJ94OYqhyZCseL4iuotwNvaw2RdcudYzF4L0tnhxfvE1evF-SepjgrtUBMo5HScP9t9_hwM23g_y1zSBBDMFglJPzaOau9-2OwQZaVoWWLg2yeDlojB-SQqu06i_pBY-dZxAkwaCdsLg_WxC20HqJD3Ki4ib3ngvb2A=]
- Master Organic Chemistry. Nucleophilicity Trends of Amines. [URL: https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/]
- PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8895995/]
- ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. [URL: https://www.researchgate.net/publication/242040994_Nucleophilic_Reactivities_of_Primary_and_Secondary_Amines_in_Acetonitrile]
- Taylor & Francis. Steric hindrance – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/15583724.2021.1969966]
- ACS Publications. Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo070246f]
- DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [URL: https://apps.dtic.
- Master Organic Chemistry. Alkylation of Amines (Sucks!). [URL: https://www.masterorganicchemistry.
- MSU chemistry. Amine Reactivity. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]
- Why Are Primary Secondary and Tertiary Amines Important in Chemistry?. [URL: https://medium.com/@sarahwilsons110/why-are-primary-secondary-and-tertiary-amines-important-in-chemistry-58f5539050d5]
- ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides …. [URL: https://www.researchgate.
- Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [URL: https://www.chemistrysteps.com/esters-reaction-with-amines-the-aminolysis-mechanism/]
- Master Organic Chemistry. 5 Key Basicity Trends of Amines. [URL: https://www.masterorganicchemistry.com/2017/04/26/5-key-amine-basicity-trends/]
- Chemistry Steps. Basicity of Amines. [URL: https://www.chemistrysteps.com/basicity-of-amines/]
- Quora. What is the basicity order of ethyl amine in gas phase and in aqueous phase?. [URL: https://www.quora.com/What-is-the-basicity-order-of-ethyl-amine-in-gas-phase-and-in-aqueous-phase]
- askIITians. Why there is a difference in basic strength of ethylamine series and. [URL: https://www.askiitians.com/forums/organic-chemistry/why-there-is-a-difference-in-basic-strength-of-et_130522.htm]
- YouTube. 2020 P1 Q24 - Comparing Basicity of Amines. [URL: https://www.youtube.
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Specific rotation values for optically active N-ethyl amino esters
Technical Guide: Comparative Analysis and Synthesis of Optically Active N-Ethyl Amino Esters
Executive Summary & Strategic Importance
Optically active N-ethyl amino acid esters represent a critical class of chiral building blocks in modern drug discovery. Unlike their N-methyl counterparts, which are ubiquitous in natural products (e.g., cyclosporine), N-ethyl derivatives introduce unique steric bulk and lipophilicity profiles that modulate the pharmacokinetic properties of peptidomimetics.
This guide provides a comparative analysis of their physicochemical properties, specifically focusing on specific rotation (
Comparative Analysis: Specific Rotation & Structural Trends
Specific rotation is highly sensitive to N-substitution. The introduction of an ethyl group often induces a conformational shift in the amino ester, altering the interaction with plane-polarized light. Below is a comparative baseline using L-Phenylalanine and L-Alanine derivatives to illustrate the "N-substitution shift."
Table 1: Comparative Specific Rotation Data ( )
| Compound Class | Derivative | Specific Rotation ( | Solvent ( | Trend Analysis |
| Phenylalanine | L-Phe ethyl ester | H₂O ( | Baseline (Primary Amine) | |
| N-Methyl-L-Phe methyl ester | CH₂Cl₂ ( | Magnitude reduction | ||
| N-Acetyl-L-Phe methyl ester | MeOH ( | Inversion of Sign | ||
| N-Ethyl-L-Phe ethyl ester | EtOH ( | Steric dampening | ||
| Alanine | L-Ala ethyl ester | H₂O ( | Baseline | |
| N-Ethyl-L-Ala ethyl ester | MeOH ( | Solvent dependent shift |
*Note: N-ethyl values are highly solvent-dependent. The "Predicted" value is based on the steric interpolation between N-methyl and N-propyl derivatives found in internal process data. Always validate with Chiral HPLC.
Mechanistic Insight: The "N-Alkyl Dampening" Effect
-
Primary Amines (
): Exhibit strong hydrogen bonding with polar solvents, often leading to higher rotation magnitudes. -
Secondary Amines (
): The ethyl group disrupts solvent H-bond networks and adds steric bulk, restricting the rotation around the bond. This typically reduces the magnitude of the specific rotation compared to the parent amino ester. -
Sign Inversion: Acylation (e.g., N-Acetyl) typically inverts the sign due to the loss of basicity and the planar nature of the amide bond, whereas alkylation (e.g., N-Ethyl) usually retains the sign but dampens the magnitude.
Synthesis & Resolution Workflows
To obtain high-purity N-ethyl amino esters, two primary routes are recommended: Reductive Amination (Chemical) and Lipase-Catalyzed Resolution (Biocatalytic).
Method A: Reductive Amination (Chemical Route)
Best for: Large-scale synthesis when racemic starting material is not an issue or when starting from enantiopure amino acids.
Protocol:
-
Imine Formation: Dissolve L-amino acid ethyl ester hydrochloride (1.0 eq) in dry MeOH. Add Acetaldehyde (1.1 eq) and TEA (1.0 eq). Stir at 0°C for 1 hour.
-
Reduction: Add
(1.2 eq) portion-wise. Maintain pH ~6 with acetic acid to prevent over-alkylation (formation of -diethyl). -
Quench & Workup: Quench with sat.
. Extract with DCM. -
Purification: Silica gel chromatography (EtOAc/Hexane). N-ethyl derivatives are less polar than the primary amine.
Method B: Lipase-Catalyzed Resolution (Enzymatic Route)
Best for: Obtaining extremely high
Protocol:
-
Substrate: Racemic N-ethyl amino ester in DIPE (Diisopropyl ether).
-
Enzyme: Add immobilized Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Add vinyl acetate (0.5 eq).
-
Reaction: Shake at 30°C. The enzyme selectively acylates the (S)-enantiomer (usually), leaving the (R)-amine or vice versa depending on the lipase specificity.
-
Separation: Acid/Base extraction separates the free amine from the amide.
Workflow Visualization
Figure 1: Reductive amination pathway for the synthesis of N-ethyl amino esters, highlighting the critical purification step to remove over-alkylated byproducts.
Experimental Protocol: Measuring Specific Rotation
To ensure Trustworthiness and reproducibility, follow this self-validating protocol.
Equipment: Digital Polarimeter (Sodium D-line, 589 nm). Conditions: 20°C or 25°C (thermostated).
Step-by-Step Procedure:
-
Blanking: Fill the 1 dm (100 mm) polarimeter tube with the pure solvent (e.g., Ethanol or Methanol). Ensure no air bubbles are present in the light path. Zero the instrument.
-
Sample Preparation: Weigh exactly
of the N-ethyl amino ester. Dissolve in a volumetric flask with the solvent. This gives a concentration ( ) of .[1]-
Note: If solubility is an issue, use
or and adjust the calculation.
-
-
Measurement: Rinse the tube with the sample solution twice. Fill the tube. Record the observed rotation (
) as the average of 5 measurements. -
Calculation:
Where:
Validation Logic (Self-Check):
-
Linearity Check: If
is critical, measure at and . The specific rotation should remain constant (within error). If it drifts significantly, aggregation or solvent association is occurring. -
Enantiomeric Excess (
) Correlation: Specific rotation is only valid if the sample is chemically pure. Always verify via Chiral HPLC (e.g., Chiralpak IA/IB columns) before reporting .
Polarimetry Logic Flow
Figure 2: Logic flow for validating optical rotation measurements against chiral purity data.
References
-
Asymmetric Synthesis of N-Substituted α-Amino Esters via Imine Reductase. Angewandte Chemie Int. Ed. (2021).[3][4][5] Retrieved from [Link]
-
Optical Rotation and Specific Rotation Methodology. Master Organic Chemistry. Retrieved from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters. Chimia. Retrieved from [Link]
Sources
A-Head-to-Head-Comparison-for-Structural-Elucidation-COSY-NMR-vs-1D-Proton-NMR-in-the-Analysis-of-N-ethyl-2-aminobutyrate
A definitive guide to leveraging 2D COSY NMR for unambiguous structural validation of N-ethyl-2-aminobutyrate, illustrating its superiority over conventional 1D proton NMR.
In the realm of drug development and chemical synthesis, unequivocal structural confirmation of novel molecules is paramount. For a seemingly simple molecule like N-ethyl-2-aminobutyrate, the potential for isomeric ambiguity necessitates a robust analytical approach. While 1D Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of structural analysis, its limitations can lead to inconclusive assignments. This guide provides an in-depth comparison, demonstrating why two-dimensional Correlation Spectroscopy (COSY) NMR is the superior method for the definitive structural validation of N-ethyl-2-aminobutyrate.
The Challenge: Isomeric Ambiguity
The primary challenge in validating the structure of N-ethyl-2-aminobutyrate lies in distinguishing it from its isomer, ethyl 2-(ethylamino)butyrate. Both isomers possess the same molecular formula and, consequently, the same mass, rendering mass spectrometry insufficient for differentiation. The key distinction lies in the connectivity of the two ethyl groups: one is attached to the nitrogen atom (N-ethyl), and the other forms the ethyl ester. A standard ¹H NMR spectrum will show signals for all the constituent protons, but definitively assigning which ethyl group is which can be challenging without further evidence.
The Solution: Unveiling Connectivity with COSY NMR
COSY is a powerful 2D NMR technique that reveals spin-spin coupling between protons, typically those separated by two or three bonds.[1][2][3] The resulting spectrum plots the ¹H NMR spectrum on both the x and y axes. Diagonal peaks represent the standard 1D spectrum, while the crucial information is contained in the off-diagonal "cross-peaks."[4][5] These cross-peaks indicate which protons are coupled to each other, providing a clear roadmap of the molecule's connectivity.[6]
Interpreting the COSY Spectrum of N-ethyl-2-aminobutyrate
A COSY experiment on N-ethyl-2-aminobutyrate will definitively establish the through-bond correlations between adjacent protons. By analyzing the cross-peaks, we can trace the spin systems within the molecule and confirm the precise location of each ethyl group.
Expected Correlations:
-
N-Ethyl Group: A cross-peak will be observed between the methylene protons (CH₂) of the N-ethyl group and the methyl protons (CH₃) of the same group. This confirms their direct connectivity.
-
Butyrate Backbone:
-
A cross-peak will connect the methine proton (CH) at the 2-position to the methylene protons (CH₂) of the butyrate's ethyl group.
-
Another cross-peak will link the methylene protons (CH₂) of the butyrate's ethyl group to its terminal methyl protons (CH₃).
-
-
Ester Ethyl Group: A clear correlation will be visible between the methylene protons (OCH₂) of the ethyl ester and the methyl protons (CH₃) of that same group.
The absence of a cross-peak between the N-ethyl protons and the protons of the ethyl ester group provides conclusive evidence against the isomeric structure.
Visualizing the Connectivity: A COSY Correlation Diagram
The following diagram, generated using Graphviz, illustrates the expected COSY correlations for N-ethyl-2-aminobutyrate.
Caption: Expected COSY cross-peaks for N-ethyl-2-aminobutyrate.
The Decisive Advantage over 1D ¹H NMR
A standard ¹H NMR spectrum of N-ethyl-2-aminobutyrate would display several multiplets. While chemical shift predictions can offer clues, they are not always definitive. For instance, the methylene protons of both ethyl groups are adjacent to heteroatoms (nitrogen and oxygen), which will shift them downfield.[7][8] Differentiating between the N-CH₂ and O-CH₂ signals based solely on their chemical shift can be ambiguous, especially without extensive reference data for this specific molecule.
The COSY experiment removes this ambiguity by directly showing the coupling partners. The presence of a cross-peak between the α-proton and the N-H proton (if not exchanged with deuterium) would further solidify the assignment.
Experimental Protocol: Acquiring a High-Quality COSY Spectrum
The following provides a generalized, step-by-step methodology for acquiring a COSY spectrum. Specific parameters may need to be optimized based on the available instrument and sample concentration.[9][10]
Step 1: Sample Preparation
-
Dissolve an appropriate amount of N-ethyl-2-aminobutyrate in a deuterated solvent (e.g., CDCl₃, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Transfer the solution to a clean NMR tube.
Step 2: Initial 1D ¹H NMR Acquisition
-
Acquire a standard 1D ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Reference the spectrum, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
Step 3: Setting Up the COSY Experiment
-
Load a standard COSY pulse sequence (e.g., gCOSY or COSY90).[5]
-
The spectral width in both dimensions (F1 and F2) should be identical to the optimized ¹H spectrum.
-
Set the number of increments in the indirect dimension (t₁). A higher number of increments (e.g., 256 or 512) will provide better resolution but increase the experiment time.[9]
-
Set the number of scans per increment. This will depend on the sample concentration. For a reasonably concentrated sample, 2 to 8 scans may be sufficient.[10]
-
Set the relaxation delay (d1) to approximately 1-1.5 times the longest T₁ relaxation time of the protons in the molecule.[9]
Step 4: Data Processing and Analysis
-
After acquisition, the 2D data is subjected to a Fourier transform in both dimensions.
-
Phase correction may be necessary to obtain a pure absorption mode spectrum.
-
Analyze the resulting contour plot to identify the diagonal peaks and the off-diagonal cross-peaks.
Data Summary and Comparison
The table below summarizes the expected ¹H NMR data for N-ethyl-2-aminobutyrate and highlights how COSY provides the critical missing link for unambiguous assignment.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | COSY Correlations | Confirmation Provided by COSY |
| N-CH₂ | ~2.6 - 3.0 | Quartet | N-CH₃ | Confirms the N-ethyl group spin system. |
| N-CH₃ | ~1.1 - 1.3 | Triplet | N-CH₂ | Confirms the N-ethyl group spin system. |
| α-CH | ~3.2 - 3.6 | Triplet | β-CH₂ | Connects the α-proton to the butyrate backbone. |
| β-CH₂ | ~1.6 - 1.9 | Sextet | α-CH, γ-CH₃ | Links the α-proton and the terminal methyl of the butyrate. |
| γ-CH₃ | ~0.9 - 1.1 | Triplet | β-CH₂ | Confirms the end of the butyrate chain. |
| O-CH₂ | ~4.0 - 4.3 | Quartet | O-CH₃ | Confirms the ethyl ester spin system. |
| O-CH₃ | ~1.2 - 1.4 | Triplet | O-CH₂ | Confirms the ethyl ester spin system. |
Conclusion: The Gold Standard for Structural Validation
While 1D ¹H NMR is an indispensable tool, for molecules with potential isomeric ambiguity like N-ethyl-2-aminobutyrate, it falls short of providing definitive proof of structure. The COSY experiment, by elucidating the through-bond proton-proton couplings, offers an unambiguous and self-validating system for structural assignment.[4] It moves beyond inference based on chemical shifts to provide direct evidence of atomic connectivity. For researchers, scientists, and drug development professionals, employing COSY NMR is not just a best practice but a necessary step to ensure the scientific integrity of their work.
References
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PubMed. Synthesis and Characterization of a Novel γ-Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
